(6RS)-Mefox
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79573-48-1 |
|---|---|
Molecular Formula |
C20H23N7O7 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(7S)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1,3,5]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O7/c1-26-12(9-27-15(17(26)31)24-19(21)25-20(27)34)8-22-11-4-2-10(3-5-11)16(30)23-13(18(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,23,30)(H,28,29)(H,32,33)(H2,21,25,34)/t12-,13-/m0/s1 |
InChI Key |
AFIMZPFBSYESNQ-STQMWFEESA-N |
Isomeric SMILES |
CN1[C@H](CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mefox; (6RS)-Mefox; |
Origin of Product |
United States |
Foundational & Exploratory
(6RS)-Mefox: A Technical Guide to its Origin and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(6RS)-Mefox is a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate. While its mechanism of action is a subject of interest, current scientific evidence points towards it being a biologically inactive oxidative degradation product of 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body. In plant biochemistry, specific enzymes have been identified that catalyze the conversion of 5-MTHF to Mefox. However, in mammalian systems, Mefox and its direct precursor appear to lack biological activity and are largely excreted without being metabolized. This guide provides a comprehensive overview of the known formation pathways of Mefox, the available data on its biological activity, and its relevance in the context of folate metabolism research.
Chemical Identity and Formation
This compound is an epimeric mixture of the (6R) and (6S) stereoisomers. It is structurally related to the essential B vitamin folate and is specifically a derivative of 5-MTHF.
Formation in Plants
In plants such as maize, the enzymatic conversion of 5-methyl-tetrahydrofolate to Mefox has been characterized.[1][2] This reaction is catalyzed by a protein designated as CTM and also by an enzyme identified as a plant glutamate formiminotransferase (GFT).[1][2][3] This plant GFT exhibits a distinct activity from its mammalian ortholog, suggesting this metabolic pathway may be specific to plants.[1][2] The conversion involves the hydroxylation of 5-MTHF to 4α-hydroxy-5-methyl-tetrahydrofolate, which then cyclizes to form the pyrazino-s-triazine structure of Mefox.[3]
Formation as a Degradation Product
In the context of mammalian systems and in vitro handling, Mefox is considered an oxidative degradation product of 5-methyltetrahydrofolate.[4] The stability of 5-MTHF is a critical factor in research and supplementation, and its degradation can lead to the formation of Mefox.
Mechanism of Action and Biological Activity in Mammalian Systems
A pivotal aspect for researchers and drug development professionals is the biological effect of a compound in mammalian systems. Current evidence strongly suggests that this compound is biologically inactive in mammals.
Precursor Compound: 4α-hydroxy-5-methyltetrahydrofolic acid
Studies on the direct precursor of Mefox, 4α-hydroxy-5-methyltetrahydrofolic acid, have been conducted in rats. The findings indicate that this compound is biologically inactive.[4][5] When administered to rats, it is almost entirely excreted unchanged in the urine and feces, with no detectable metabolites.[4] This lack of metabolic conversion or incorporation into folate-dependent pathways suggests that the precursor to Mefox does not participate in mammalian folate metabolism.[4][5]
This compound
Consistent with the inactivity of its precursor, Mefox itself is also considered to be biologically inactive in mammalian systems. Its formation is viewed as a catabolic or degradation event rather than the production of a bioactive signaling molecule.
Quantitative Data
| Enzyme/Protein | Organism | Substrate | Product | Catalytic Efficiency (kcat/Km) | Reference |
| ZmCTM-Qi319 | Maize | 5-M-THF | MeFox | 1.24 × 10⁴ mol⁻¹·min⁻¹·L | [3] |
| ZmCTM-Qi319G232N | Maize | 5-M-THF | MeFox | Reduced approx. six-fold | [3] |
Experimental Protocols
Detailed experimental protocols for the direct assessment of this compound's mechanism of action in mammalian systems are not available in the scientific literature, likely due to its characterization as an inactive metabolite. However, the methodologies used to study its precursor and general folate metabolism provide a framework for such investigations.
Protocol: In Vivo Metabolism Study of 4α-hydroxy-5-methyltetrahydrofolic acid in Rats
-
Synthesis of Radiolabeled Compound: 4α-hydroxy-5-[¹⁴C]methyltetrahydrofolic acid is synthesized to enable tracking of the molecule in vivo.
-
Animal Model: Male Wistar rats are used for the study.
-
Administration: The radiolabeled compound is administered orally or via injection.
-
Sample Collection: Urine and feces are collected over a 72-hour period.
-
Analysis: The collected samples are analyzed for radioactivity to determine the extent of excretion. Chromatographic techniques (e.g., HPLC) coupled with radiometric detection are used to identify the parent compound and any potential metabolites.
-
Tissue Distribution (Optional): At the end of the collection period, tissues can be harvested to assess any residual radioactivity, indicating tissue uptake or retention.
(This is a generalized protocol based on the description of the study on the biological activity of 4a-hydroxy-5-methyltetrahydrofolic acid in the rat).[5]
Visualizations
Signaling and Metabolic Pathways
Caption: Enzymatic conversion of 5-MTHF to Mefox in plants.
Experimental and Logical Workflows
Caption: Generalized workflow for folate metabolite analysis.
Conclusion
For researchers, scientists, and drug development professionals, this compound should be primarily understood as a biologically inactive oxidative degradation product of 5-methyltetrahydrofolate in mammalian systems. While an enzymatic pathway for its formation exists in plants, there is no evidence to suggest a similar functional pathway or any direct pharmacological mechanism of action in mammals. The presence of Mefox in biological samples or folate supplements is more indicative of 5-MTHF degradation rather than the presence of a bioactive molecule. Future research in the context of drug development should focus on the stability of folate compounds and the prevention of degradation to inactive products like Mefox, rather than investigating Mefox as a potential therapeutic agent itself.
References
- 1. researchgate.net [researchgate.net]
- 2. An Allele of Glutamate Formiminotransferase Triggers 5-Methyl-Tetrahydrofolate-to-MeFox Conversion and Facilitates Folate Biofortification in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4a-Hydroxy-5-methyltetrahydrofolic Acid|CAS 33157-07-2|RUO [benchchem.com]
- 5. The biological activity of 4a-hydroxy-5-methyltetrahydrofolic acid in the rat [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (6RS)-Mefox: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6RS)-Mefox is a pyrazino[1,2-a][1][2][3]triazine derivative recognized as a diastereomeric mixture of (6R)-Mefox and (6S)-Mefox. It is primarily known as an impurity and a degradation product in folic acid and L-5-methyltetrahydrofolate (L-5-MTHF) preparations. Structurally similar to essential folate coenzymes, this compound has the potential to act as a folate antagonist, potentially interfering with one-carbon metabolism. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological implications of this compound, with a focus on its formation, analytical detection, and potential pharmacological effects.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its core structure consists of a pyrazino[1,2-a][1][2][3]triazine ring system linked to a p-aminobenzoyl-L-glutamic acid moiety. The "(6RS)" designation indicates a racemic mixture at the chiral center in the pyrazine ring.
Chemical Identity
| Property | Value |
| IUPAC Name | (2S)-2-[[4-[[(6RS)-2-amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][2][3]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid |
| Synonyms | This compound, Folic Acid Impurity |
| CAS Number | 79573-48-1[4] |
| Molecular Formula | C₂₀H₂₃N₇O₇[4] |
| Molecular Weight | 473.44 g/mol [4] |
Physicochemical Properties
| Property | Value |
| Appearance | Not explicitly stated in the provided search results. |
| Solubility | Not explicitly stated in the provided search results. |
| Storage | For the related compound (6S)-Mefox, storage at 2-8°C in a refrigerator is recommended.[5] |
Synthesis and Formation
Formation from Folate Precursors
This compound is known to form from the oxidation of 5-methyltetrahydrofolate (5-MTHF). This conversion can be catalyzed by a plant enzyme, a glutamate formiminotransferase, which triggers the transformation of 5-MTHF to Mefox.[2][6] This enzymatic conversion is a key reason for its presence as an impurity in folate supplements. A patent describes the preparation of (6S)-Mefox from a (6S)-5-methyltetrahydrofolic acid starting material.[7]
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily attributed to its structural similarity to folic acid, suggesting its role as a folate antagonist. Folate antagonists are compounds that interfere with the action of folic acid and its derivatives, which are essential for DNA synthesis, repair, and methylation.
Inhibition of Dihydrofolate Reductase (DHFR)
The primary mechanism of action for many folate antagonists is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[8][9] DHFR reduces dihydrofolate to tetrahydrofolate, a precursor for the coenzymes required for the synthesis of purines and thymidylate.
A study on "X-methyl folate," a compound related to Mefox, demonstrated that in its purified form, it can partially inhibit dihydrofolate reductase.[10] This suggests that this compound may also exert its biological effects through weak inhibition of DHFR. However, specific inhibitory concentrations (e.g., IC₅₀ values) for this compound against DHFR are not currently available in the literature.
Impact on One-Carbon Metabolism
By potentially inhibiting DHFR, this compound can disrupt the one-carbon metabolic pathway. This pathway is crucial for the transfer of one-carbon units in various biosynthetic reactions, including the synthesis of nucleotides (purines and thymidylate) and certain amino acids. Disruption of this pathway can lead to impaired DNA synthesis and cell proliferation.
Caption: Potential inhibition of DHFR by this compound in the folate metabolic pathway.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is a general method to assess the inhibitory activity of compounds like this compound on DHFR.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
This compound (test compound)
-
Methotrexate (positive control inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.
-
Initiate the reaction by adding the DHFR enzyme to each well.
-
Immediately after adding the enzyme, add the DHF substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical DHFR inhibition assay.
Analytical Detection and Quantification of Mefox
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the detection and quantification of Mefox in various matrices.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS)
General Procedure:
-
Sample Preparation: Extract folates, including Mefox, from the sample matrix (e.g., serum, pharmaceutical preparation) using appropriate extraction techniques (e.g., solid-phase extraction).
-
Chromatographic Separation: Separate Mefox from other folate vitamers using a suitable HPLC column (e.g., C18 reversed-phase) and a gradient elution program.
-
Mass Spectrometric Detection: Introduce the eluent into the MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify Mefox based on its precursor and product ion transitions.
Conclusion
This compound is a significant compound in the context of folate chemistry and biochemistry, primarily due to its presence as an impurity in essential vitamin supplements. Its structural analogy to folic acid and potential to act as a weak DHFR inhibitor warrant further investigation into its pharmacological and toxicological effects. The development of robust analytical methods for its detection is crucial for quality control in the pharmaceutical industry. Future research should focus on elucidating a complete synthesis pathway, quantifying its biological activities, and understanding its impact on cellular signaling pathways beyond general folate metabolism. This will provide a clearer picture of the risks and biological significance of this prevalent folate-related impurity.
References
- 1. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (6R)-Mefox | CAS No- 2305206-68-0 | Simson Pharma Limited [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (6R)-mefox | C20H23N7O7 | CID 91865030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof - Google Patents [patents.google.com]
- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of X-methyl folate preparations as possible folic acid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of (6RS)-Mefox: A Technical Guide to its Emergence as a 5-Methyltetrahydrofolate Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (6RS)-Mefox, a significant derivative of 5-methyltetrahydrofolate (5-MTHF). While not a product of a direct, intentional synthetic pathway, Mefox's prevalence as an oxidation product of the vital nutrient 5-MTHF makes understanding its formation crucial for researchers and professionals in drug development and nutritional science. This document outlines the primary synthesis pathway of 5-MTHF from folic acid and subsequently details the mechanism of Mefox formation.
The Core Synthesis Pathway: From Folic Acid to 5-Methyltetrahydrofolate
The chemical synthesis of 5-MTHF, the biologically active form of folate, is a multi-step process that begins with folic acid. The overall transformation involves the reduction of the pteridine ring system and a subsequent reductive methylation.
Key Intermediates
The synthesis proceeds through several key intermediates:
-
Folic Acid: The starting material.
-
Dihydrofolic Acid (DHF): The initial reduction product.
-
Tetrahydrofolic Acid (THF): The fully reduced pteridine ring system.
-
5,10-Methylenetetrahydrofolate: The direct precursor to 5-MTHF.
-
5-Methyltetrahydrofolate (5-MTHF): The final, biologically active product.
Synthesis Workflow
The chemical synthesis of 5-MTHF from folic acid can be summarized in the following workflow:
Experimental Protocols for 5-MTHF Synthesis
Detailed experimental protocols for the synthesis of 5-MTHF can vary, but the following represents a general chemical approach.
Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid
This reduction is typically carried out in two stages, first to dihydrofolic acid and then to tetrahydrofolic acid. A common laboratory-scale method involves catalytic hydrogenation or the use of a reducing agent like sodium borohydride.
-
Protocol: Folic acid is suspended in an appropriate solvent, and a reducing agent is added. The reaction progress is monitored by techniques such as UV-Vis spectroscopy or HPLC. Upon completion, the resulting tetrahydrofolic acid is often used immediately in the next step due to its instability.
Step 2: Reductive Methylation of Tetrahydrofolic Acid to 5-MTHF
This step introduces the methyl group at the N5 position.
-
Protocol: Tetrahydrofolic acid is reacted with formaldehyde to form 5,10-methylenetetrahydrofolate. This intermediate is then reduced in situ, for example with sodium borohydride, to yield 5-methyltetrahydrofolate.[1] The final product is then purified, often by crystallization of a salt form (e.g., calcium salt) to improve stability.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 5-MTHF. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.
| Step | Reactants | Typical Yield |
| Reduction of Folic Acid to THF | Folic Acid, Reducing Agent (e.g., NaBH4) | 70-85% |
| Reductive Methylation of THF to 5-MTHF | THF, Formaldehyde, Reducing Agent (e.g., NaBH4) | 60-75% |
| Overall Yield (Folic Acid to 5-MTHF) | 42-64% |
The Emergence of this compound: An Oxidation Product
This compound is not a byproduct of an alternative reaction pathway during 5-MTHF synthesis but is rather an oxidation product of the final 5-MTHF molecule.[2][3] Understanding the conditions that lead to its formation is critical for ensuring the purity and stability of 5-MTHF preparations.
Proposed Mechanism of Mefox Formation
The oxidation of 5-MTHF to Mefox is believed to proceed through a key intermediate, 4α-hydroxy-5-methylTHF.[3]
-
Oxidation of 5-MTHF: The initial step is the oxidation of 5-MTHF, which can be initiated by exposure to air (oxygen), elevated temperatures, or other oxidizing agents. This leads to the formation of the unstable intermediate, 4α-hydroxy-5-methylTHF.
-
Rearrangement to Mefox: The 4α-hydroxy-5-methylTHF intermediate then undergoes a rearrangement to form the more stable pyrazino-s-triazine structure of Mefox.
Conditions Favoring Mefox Formation
Several conditions have been shown to promote the conversion of 5-MTHF to Mefox:
-
Elevated Temperatures: Storage of 5-MTHF solutions at elevated temperatures significantly accelerates its degradation to Mefox.[2][3]
-
Delayed Processing: In analytical settings, delays in processing biological samples containing 5-MTHF can lead to a notable increase in Mefox concentrations.[2][3]
-
Presence of Oxidizing Agents: Exposure to atmospheric oxygen and other oxidizing species will facilitate the initial oxidation step.
Quantitative Impact of Suboptimal Conditions
Studies have demonstrated the quantitative relationship between the degradation of 5-MTHF and the formation of Mefox under suboptimal conditions.
| Condition | Change in 5-MTHF Concentration | Change in Mefox Concentration |
| Whole blood stored at 32°C for ≤3 days | ↓ 36-62% | ↑ 346-415% |
| Serum stored at 11°C for 7-14 days | ↓ 8.4-29% | ↑ 88-320% |
| Serum exposed to 37°C for 24 hours | ↓ ~33% | Equimolar increase |
| (Data sourced from Fazili et al., 2017)[2][3] |
Conclusion
This compound is a critical molecule for researchers and professionals in the pharmaceutical and nutritional fields, not as a synthetic target, but as a significant degradation product of 5-methyltetrahydrofolate. A thorough understanding of the 5-MTHF synthesis pathway and the subsequent oxidative conditions that lead to Mefox formation is paramount for controlling the purity, stability, and efficacy of 5-MTHF-containing products. The information presented in this guide provides a foundational understanding for developing strategies to minimize the formation of this important impurity.
References
An In-depth Technical Guide on the Biological Role of Mefox in Folate Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of Mefox, a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate. It details its formation, biological significance as a biomarker, its role as an analytical interferent in folate analysis, and its enzymatic synthesis in plants. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for a technical audience.
Introduction: Defining Mefox
Mefox is the common name for a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate. It is primarily known as a biologically inactive oxidation product of 5-methyltetrahydrofolate (5-methylTHF), the main circulating form of folate in the human body.[1][2] The designation "(6RS)-Mefox" refers to the potential racemic mixture at the 6-position of the molecule, which can arise during the oxidative degradation of the biologically active (6S)-5-methylTHF.
It is critical to distinguish Mefox from Mefoxin®, the brand name for the cephalosporin antibiotic cefoxitin, as they are unrelated compounds with entirely different biological functions.[3][4] While Mefox itself does not possess vitamin activity, its presence and concentration in biological samples are of significant interest in folate research for several reasons:
-
Biomarker of Oxidative Stress: Its formation from 5-methylTHF suggests it may serve as an indicator of oxidative degradation of active folates.
-
Analytical Interference: Mefox is isobaric with the biologically active 5-formyltetrahydrofolate (5-formylTHF), meaning they have the same mass-to-charge ratio. This presents a significant challenge in mass spectrometry-based analyses, potentially leading to the misidentification and overestimation of 5-formylTHF if not properly separated.[1][2]
-
Novel Enzymatic Pathway in Plants: Recent research has identified a novel enzyme in plants, designated CTM, that actively catalyzes the conversion of 5-methylTHF to Mefox, a discovery with implications for folate biofortification in crops.[5]
Biological Significance and Role
Mefox as a Biomarker and Analytical Interferent in Humans
Mefox is detectable in most human serum samples.[6] Its presence is attributed to the mild and prolonged oxidative degradation of 5-methylTHF.[1][2] While generally present at low concentrations, failure to analytically distinguish it from 5-formylTHF can bias measurements of total folate status.[2] Population studies, such as the National Health and Nutrition Examination Survey (NHANES), have shown that various demographic, physiological, and lifestyle factors can influence Mefox concentrations. For instance, Mefox levels have been observed to increase with age and show associations with BMI, kidney function, and smoking status.[7][8] These patterns suggest that Mefox may reflect alterations in folate metabolism or oxidative status dependent on these biological characteristics.[6][8]
Enzymatic Production of Mefox in Plants
In plants, the formation of Mefox is not merely a degradation process. A previously uncharacterized enzyme, designated CTM (from a major gene locus associated with folate derivative accumulation in corn), has been shown to catalyze the conversion of 5-methyl-tetrahydrofolate to Mefox.[5] This enzymatic pathway suggests a more complex regulatory role for folate metabolism in plants. Overexpression of the gene encoding CTM has been shown to boost the metabolic flow towards Mefox without negatively impacting plant growth, highlighting its potential as a target for developing folate-biofortified crops.[5]
Quantitative Data
The following tables summarize key quantitative data related to Mefox concentrations in human serum and the analytical performance of methods developed for its measurement.
Table 1: Serum Concentrations of Mefox and Other Folate Vitamers (NHANES 2011–2016)
| Folate Vitamer | Geometric Mean (nmol/L) | Detection Rate (%) | General Contribution to Total Folate (%) |
| Mefox | 1.53 | 98.8% | 4.5% |
| 5-methylTHF | 37.5 | 100% | 86.7% |
| Unmetabolized Folic Acid (UMFA) | 1.21 | 99.9% | 4.0% |
| Tetrahydrofolate (THF) | 1.01 | 85.2% | Part of Non-methyl folate |
| 5-formylTHF | Not widely detected | 3.6% | Part of Non-methyl folate |
| 5,10-methenylTHF | Not widely detected | 4.4% | Part of Non-methyl folate |
| Data sourced from NHANES 2011-2016 studies.[6][7] |
Table 2: Performance of Isotope-Dilution LC-MS/MS Method for Mefox Detection
| Parameter | Value |
| Unique Mass Transition (m/z) | 474 → 284 |
| Limit of Detection (LOD) | 0.34 nmol/L |
| Spiking Recovery (Mean ± SD) | 94 ± 10% |
| Imprecision (CV) | 5.1% at 2.9 nmol/L |
| Data from a modified LC-MS/MS method designed to separate Mefox from 5-formylTHF.[1] |
Visualized Pathways and Workflows
The following diagrams illustrate the key chemical and analytical pathways involving Mefox.
Caption: Formation pathways of Mefox from 5-methyltetrahydrofolate.
Caption: Workflow for differential analysis of Mefox and 5-formylTHF.
Experimental Protocols
Protocol: Isotope Dilution LC-MS/MS for Serum Folate Analysis
This protocol outlines the key steps for the differential quantification of Mefox and 5-formylTHF in serum, based on methodologies developed to resolve their isobaric interference.[1][2]
Objective: To accurately measure concentrations of Mefox and 5-formylTHF in serum by separating them via chromatography or unique mass transitions.
Methodology:
-
Sample Preparation:
-
Aliquots of serum samples are combined with a stable isotope-labeled internal standard solution containing labeled versions of the folates to be measured.
-
Samples are subjected to an extraction procedure, often involving protein precipitation and/or solid-phase extraction, to isolate the folate vitamers from the serum matrix.
-
-
Chromatographic Separation:
-
The prepared extract is injected into a high-performance liquid chromatography (HPLC) system.
-
A C18 reversed-phase column is typically used with a gradient elution program. The mobile phase often consists of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
The gradient is optimized to achieve chromatographic separation of Mefox and 5-formylTHF, ensuring they elute at different retention times.
-
-
Mass Spectrometry Detection:
-
The column effluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The instrument is set to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for each analyte and its internal standard.
-
Key Transitions:
-
Mefox: Precursor ion m/z 474 → Product ion m/z 284
-
5-formylTHF: Precursor ion m/z 474 → Product ion m/z 299
-
-
The use of these unique product ions allows for unambiguous differentiation even if chromatographic separation is incomplete.
-
-
Quantification:
-
The concentration of each analyte is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding stable isotope-labeled internal standard.
-
A calibration curve constructed from standards of known concentrations is used to convert these ratios into absolute concentrations (e.g., nmol/L).
-
Protocol: In Vitro Characterization of Plant CTM Enzyme
This protocol summarizes the approach used to functionally identify the Mefox-producing CTM enzyme in plants.[5]
Objective: To determine the enzymatic activity of the CTM protein in converting 5-methylTHF to Mefox.
Methodology:
-
Protein Expression and Purification:
-
The gene encoding the putative CTM enzyme (e.g., from maize) is cloned into an expression vector (e.g., pET-28a).
-
The recombinant protein, often with a purification tag (e.g., His-tag), is expressed in a suitable host, such as E. coli.
-
The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
-
In Vitro Enzymatic Assay:
-
The purified recombinant CTM enzyme is incubated in a reaction buffer at an optimal temperature (e.g., 37°C).
-
The substrate, (6S)-5-methyl-THF, is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes).
-
The reaction is terminated, for example, by adding a quenching solution or by heat inactivation.
-
-
Product Analysis:
-
The reaction mixture is analyzed using LC-MS/MS to detect and quantify the product, Mefox.
-
The identity of the Mefox peak is confirmed by comparing its retention time and mass spectrum to that of an authentic Mefox standard.
-
-
Enzyme Kinetics:
-
To determine kinetic parameters (e.g., Km, Vmax), the assay is repeated with varying concentrations of the 5-methyl-THF substrate.
-
The initial reaction velocities are plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation.
-
Conclusion
Mefox, once considered merely an inactive degradation product, is now understood to be a more complex player in the landscape of folate metabolism. In human health, it serves as a crucial biomarker for folate stability and an essential analyte to differentiate in modern, high-precision folate status assessments. In plant biology, the discovery of its enzymatic synthesis pathway opens new avenues for agricultural biofortification to combat global folate deficiency. For researchers and developers, a thorough understanding of Mefox's properties and analytical considerations is paramount for accurate interpretation of folate data and for harnessing its potential in biotechnology.
References
- 1. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mefoxin (Cefoxitin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Cefoxitin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011–2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nutrition.org [nutrition.org]
- 8. Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of (6RS)-Mefox
An In-depth Technical Guide to (6RS)-Mefox: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a diastereomeric mixture of a chemical entity closely related to the B-vitamin folic acid and its biologically active form, 5-methyltetrahydrofolic acid (5-MTHF). Primarily identified as an impurity in the synthesis and degradation of folate derivatives, its discovery is intrinsically linked to the analytical characterization of these essential nutrients. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its chemical identity, and the context in which it emerged. While dedicated biological studies on this compound are not extensively documented, its relevance to the pharmaceutical industry, particularly in the quality control of folate-based supplements and drugs, is significant.
Introduction
Folic acid and its derivatives are critical for numerous biological processes, including DNA synthesis, repair, and methylation. The instability of reduced folates like 5-MTHF makes them susceptible to oxidation and degradation, leading to the formation of various related substances. This compound is one such compound that has been identified as an impurity. Its full chemical name is (2S)-2-[[4-[[(6RS)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1][2][3]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid. The presence of stereocenters at the 6-position of the pyrazino-triazine ring system and the alpha-carbon of the glutamic acid moiety gives rise to its diastereomeric nature, denoted by "(6RS)".
Discovery and History
The discovery of this compound is not attributed to a single breakthrough moment but rather evolved from the extensive analytical efforts to characterize folic acid and its derivatives. The timeline of its recognition is closely tied to the advancements in analytical techniques, particularly high-performance liquid chromatography (HPLC), which enabled the separation and identification of closely related impurities in folate preparations.
The name "Mefox" likely arose as a trivial name within the pharmaceutical industry for this specific folic acid-related impurity. Chemical suppliers now offer this compound, as well as its individual (6R) and (6S) isomers, as reference standards for analytical purposes, underscoring its importance in quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical databases and supplier information.
| Property | Value |
| Chemical Formula | C₂₀H₂₃N₇O₇ |
| Molecular Weight | 473.44 g/mol |
| CAS Number | 79573-48-1 (for the diastereomeric mixture) |
| (6R)-Mefox CAS | 2305206-68-0 |
| (6S)-Mefox CAS | Not consistently available |
| IUPAC Name | (2S)-2-[[4-[[(6RS)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1][2][3]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid |
Experimental Protocols
Due to the limited public information on the specific synthesis of this compound, a detailed, validated experimental protocol is not available. However, its formation is understood to be a consequence of the degradation of 5-methyltetrahydrofolic acid or a byproduct of its synthesis. The general principles for the analysis of folic acid and its impurities via HPLC are well-established and can be adapted for the detection and quantification of this compound.
General HPLC Method for Folic Acid Impurity Profiling
This protocol is a generalized representation and would require optimization and validation for the specific analysis of this compound.
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV spectrophotometry, typically in the range of 280 nm. |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
| Column Temperature | Controlled, often around 25-30 °C. |
| Sample Preparation | The sample containing folic acid or its derivative is dissolved in a suitable solvent, which may be the mobile phase or a component of it. The solution should be filtered before injection. |
Signaling Pathways and Mechanism of Action
As of the current available literature, there are no published studies investigating the specific biological activity, mechanism of action, or any associated signaling pathways of this compound. Its primary relevance remains in the field of analytical and pharmaceutical chemistry as a process-related impurity and degradation product of folic acid derivatives.
Logical Relationships and Workflows
The identification and control of impurities like this compound are crucial aspects of drug development and manufacturing. The logical workflow for managing such an impurity is outlined below.
Caption: Logical workflow for the discovery, characterization, and control of this compound.
The diagram illustrates that the discovery of this compound stems from the analysis of folic acid synthesis and degradation products. Once identified, the impurity is characterized using spectroscopic methods, and a reference standard is synthesized. This reference standard is then used in routine quality control to monitor and control the levels of this compound in the final drug product through process optimization and stability testing.
Conclusion
This compound is a scientifically significant molecule primarily due to its role as an impurity in the production of folic acid and its derivatives. While its own biological properties remain uninvestigated, its presence has driven the development of more refined analytical methods for the quality control of essential vitamin supplements and pharmaceuticals. Further research into the synthesis and potential biological effects of this compound could provide a more complete understanding of the folate degradation pathway and the potential impact of its byproducts. For now, its history is intertwined with the ongoing efforts to ensure the purity and safety of folate-based products consumed by millions worldwide.
References
- 1. Detection, isolation, and characterization of a novel impurity from several folic acid products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof - Google Patents [patents.google.com]
(6RS)-Mefox CAS number and molecular weight
This technical guide provides a comprehensive overview of the chemical and physical properties of (6RS)-Mefox, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes key data and provides a foundation for further investigation and application.
Core Compound Identification
This compound is a racemic mixture, and its identification is crucial for accurate experimental design and data interpretation.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 79573-48-1[1][2][3][4] |
| Synonyms | Mefox |
| IUPAC Name | (4-(((2-amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][3][5]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic acid[1] |
Physicochemical Properties
The molecular formula and weight are fundamental parameters for any chemical compound, influencing its behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₂₀H₂₃N₇O₇[1][6] |
| Molecular Weight | 473.44 g/mol [1][2][7] |
| Exact Mass | 473.1659 u[1] |
It is important to note that while the molecular weight is consistent across the stereoisomers, the biological activity and experimental outcomes may differ significantly between the (6R) and (6S) forms. The (6RS) designation indicates a mixture of these diastereomers[3].
Further research into the experimental protocols and signaling pathways related to this compound is ongoing. As more data becomes available, this guide will be updated to include detailed methodologies and visual representations of its mechanism of action.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]
- 4. MEFOX [drugfuture.com]
- 5. (6R)-Mefox | CAS No- 2305206-68-0 | Simson Pharma Limited [simsonpharma.com]
- 6. (6S)-Mefox | Axios Research [axios-research.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Spectroscopic Profile of (6RS)-Mefox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available spectroscopic data for (6RS)-Mefox, a pyrazino-s-triazine derivative. The focus is on mass spectrometry (MS) and nuclear magnetic resonance (NMR) data. Due to the limited public availability of experimental spectra, this guide summarizes key quantitative data from existing literature and provides a general framework for the spectroscopic analysis of this compound.
Mass Spectrometry Data
Mass spectrometry data is crucial for the confirmation of the molecular weight and identification of this compound. The key quantitative data derived from literature and chemical databases are presented below.
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₂₃N₇O₇ | PubChem |
| Molecular Weight | 473.4 g/mol | PubChem |
| Monoisotopic Mass | 473.16589610 Da | PubChem |
| LC-MS/MS Transition | m/z 474 → 284 | --INVALID-LINK-- |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Mefox Detection
This protocol is adapted from established methods for the analysis of folate vitamers and their degradation products in biological matrices.
1. Sample Preparation:
-
For serum samples, a protein precipitation step is typically employed. An acidic solution (e.g., 0.1% formic acid in acetonitrile) is added to the serum to precipitate proteins.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the analyte of interest, is collected for analysis.
2. Chromatographic Separation:
-
A reverse-phase C18 column is commonly used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed to separate Mefox from other matrix components.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used.
-
The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect the specific transition for Mefox (m/z 474 → 284).
Nuclear Magnetic Resonance (NMR) Data
As of the latest literature search, detailed experimental ¹H and ¹³C NMR spectra for this compound are not publicly available. The characterization of related pyrazino-s-triazine derivatives and folic acid degradation products has been reported, but specific chemical shift assignments for this compound have not been published.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a compound such as this compound.
Caption: A flowchart illustrating the key stages in the spectroscopic analysis of this compound.
Potential Biological Targets of (6RS)-Mefox: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6RS)-Mefox, a racemic mixture of (6R)-Mefox and (6S)-Mefox, is a synthetic compound with structural similarities to folic acid. While direct experimental evidence on the specific biological targets of this compound is limited in publicly available literature, its structural relationship to folic acid and the known neurological effects of folate derivatives strongly suggest that the primary biological target of this compound is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . This technical guide synthesizes the available, albeit indirect, evidence, proposes the AMPA receptor as the principal target, and outlines the necessary experimental protocols to validate this hypothesis and characterize the compound's activity.
Introduction
This compound is a chiral molecule, existing as a racemic mixture of two enantiomers: (6R)-Mefox and (6S)-Mefox.[1] Its chemical structure is N-[4-[[(2-Amino-6,7,8,9-tetrahydro-8-methyl-4,9-dioxo-4H-pyrazino[1,2-a]-1,3,5-triazin-7-yl)methyl]amino]benzoyl]-L-glutamic acid.[1] The structural similarity to folic acid, a crucial vitamin for neurological function, provides a strong basis for investigating its potential as a modulator of neuronal signaling pathways. Folic acid and its metabolites are known to influence glutamatergic neurotransmission, with some studies indicating a role in the modulation of AMPA receptors.[2]
The Primary Postulated Target: AMPA Receptors
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3][4] They are critical for synaptic plasticity, learning, and memory. Modulation of AMPA receptor activity is a key area of interest for the development of therapeutics for a range of neurological and psychiatric disorders.
Indirect Evidence from Folic Acid Studies
Research has demonstrated that folic acid can exert antidepressant-like effects by upregulating the expression of Brain-Derived Neurotrophic Factor (BDNF) and importantly, the glutamate receptor 1 (GluR1) subunit of the AMPA receptor in the brain.[2] This upregulation suggests a potential mechanism by which folate derivatives could enhance synaptic plasticity and neuronal function. Given the structural similarity, it is highly probable that this compound interacts with the AMPA receptor, potentially acting as a positive allosteric modulator (PAM).
Potential Signaling Pathways
If this compound acts as an AMPA receptor PAM, it would likely enhance the receptor's response to glutamate. This could lead to several downstream effects, including:
-
Increased Synaptic Strength: Potentiation of AMPA receptor currents would lead to a strengthening of synaptic connections.
-
Enhanced Long-Term Potentiation (LTP): By augmenting AMPA receptor function, this compound could facilitate the induction and maintenance of LTP, a cellular correlate of learning and memory.
-
Activation of CaMKII and CREB Signaling: Increased Ca2+ influx through AMPA receptors (depending on subunit composition) can activate calcium/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB), leading to changes in gene expression and protein synthesis that support synaptic plasticity.
-
Upregulation of Neurotrophic Factors: As seen with folic acid, this could lead to increased expression of BDNF, promoting neuronal survival and growth.
Below is a diagram illustrating the hypothesized signaling pathway.
Quantitative Data (Hypothetical)
As no direct experimental data for this compound is currently available, the following table is presented as a template for the types of quantitative data that need to be generated to characterize its activity at the AMPA receptor. The values are placeholders and should be determined experimentally.
| Parameter | This compound | (6R)-Mefox | (6S)-Mefox | Description |
| Binding Affinity (Ki, nM) | TBD | TBD | TBD | Concentration required to occupy 50% of the AMPA receptors in a competitive binding assay. |
| Potentiation (EC50, µM) | TBD | TBD | TBD | Concentration required to produce 50% of the maximal potentiation of the glutamate-evoked current. |
| Efficacy (% Potentiation) | TBD | TBD | TBD | The maximum percentage increase in the glutamate-evoked current in the presence of the compound. |
| Selectivity | TBD | TBD | TBD | Binding affinity and functional activity at other relevant receptors (e.g., NMDA, kainate receptors). |
TBD: To Be Determined
Detailed Experimental Protocols
To validate the AMPA receptor as the biological target of this compound and to populate the data table above, the following experimental protocols are essential.
Radioligand Binding Assay
This assay will determine the binding affinity of this compound and its enantiomers to the AMPA receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound, (6R)-Mefox, and (6S)-Mefox for the AMPA receptor.
Materials:
-
[3H]-AMPA (radioligand)
-
Membrane preparations from a cell line expressing human AMPA receptors (e.g., HEK293 cells) or from rodent brain tissue (e.g., cortex or hippocampus).
-
This compound, (6R)-Mefox, and (6S)-Mefox
-
Unlabeled AMPA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and its enantiomers) and unlabeled AMPA.
-
In a 96-well plate, combine the membrane preparation, [3H]-AMPA at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or unlabeled AMPA.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Folic acid exerts antidepressant effects by upregulating brain-derived neurotrophic factor and glutamate receptor 1 expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (6RS)-Mefox Analytical Standard Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6RS)-Mefox is a racemic mixture of the diastereomers of Mefox, a known degradation product of folic acid and an impurity that can be found in active pharmaceutical ingredients such as Levomefolate.[1] Accurate quantitative analysis of this compound is critical for the quality control of pharmaceuticals and for stability studies of folate derivatives. These application notes provide a detailed protocol for the preparation, handling, and quality control of a this compound analytical standard.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for the accurate preparation of standard solutions and for understanding the stability of the compound.
| Property | Value | Source |
| Chemical Name | (4-((((RS)-2-Amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][2][3][4]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic acid | [1] |
| Synonyms | Mefox, this compound | [1][5] |
| CAS Number | 79573-48-1 | [1] |
| Molecular Formula | C₂₀H₂₃N₇O₇ | [3][5] |
| Molecular Weight | 473.44 g/mol | [3][5] |
| Appearance | Solid (Light yellow to yellow) | [6] |
Preparation of this compound Analytical Standard Solution
This protocol describes the preparation of a primary stock solution and subsequent working standard solutions of this compound. It is critical to use high-purity this compound reference material, which can be sourced from various chemical suppliers. A Certificate of Analysis (CoA) should be obtained from the supplier to confirm the purity and identity of the reference standard.[2]
Materials and Equipment
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
0.1 M Phosphate buffer (pH 7.0)
-
Deionized water, HPLC grade
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Amber vials for storage
Experimental Protocol: Stock Solution Preparation (1 mg/mL)
-
Equilibration: Allow the vial containing the this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry weighing boat.
-
Dissolution: Transfer the weighed standard to a 10 mL amber volumetric flask. Add approximately 7 mL of DMSO to dissolve the solid.
-
Mixing: Gently swirl the flask and then sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once completely dissolved, bring the solution to the final volume with DMSO and mix thoroughly by inverting the flask multiple times. This is the Primary Stock Solution .
Experimental Protocol: Working Standard Preparation
Working standard solutions should be prepared daily by diluting the Primary Stock Solution with a suitable diluent, such as a mixture of phosphate buffer and an organic solvent, to match the initial mobile phase composition of the analytical method.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound analytical standard.
| Storage Condition | Recommendation |
| Solid Reference Standard | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Protect from light and moisture by storing in a desiccator in a dark environment.[1] |
| Primary Stock Solution (in DMSO) | Aliquot into amber vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[7] |
| Working Standard Solutions | Prepare fresh daily from the Primary Stock Solution. |
Forced degradation studies are recommended to establish the stability-indicating capability of the analytical method. These studies should expose the this compound standard solution to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[8][9]
Quality Control and Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the quality control and analysis of this compound. The following method is a suggested starting point and should be fully validated according to ICH guidelines.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1 M Phosphate Buffer (pH adjusted to 4.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the sample matrix and presence of other impurities. A starting point could be a 65:35 (v/v) mixture of Mobile Phase A and B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | UV detection at approximately 254 nm |
| Injection Volume | 10 µL |
Method Validation
The analytical method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation and use of the this compound analytical standard.
Caption: Workflow for this compound standard preparation and analysis.
Degradation Pathway
This diagram illustrates the relationship of this compound as a degradation product of folic acid derivatives.
Caption: Formation of this compound from folate degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. (6R)-Mefox | CAS No- 2305206-68-0 | Simson Pharma Limited [simsonpharma.com]
- 3. (6R)-mefox | C20H23N7O7 | CID 91865030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof - Google Patents [patents.google.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for (6RS)-Mefox Quantification
An High-Performance Liquid Chromatography (HPLC) method for the quantification of (6RS)-Mefox is presented in this application note. The information is intended for researchers, scientists, and professionals in drug development. While a specific, validated HPLC method for this compound is not widely available in public literature, this document provides a comprehensive guide to developing and validating a suitable method, based on the compound's chemical properties and established chromatographic principles.
This compound , identified with the molecular formula C20H23N7O7 and a molecular weight of 473.44 g/mol , is an epimeric mixture. Its structural similarity to folic acid suggests that analytical approaches used for folic acid and its derivatives may serve as a strong starting point for method development.
1. Introduction
This document outlines a systematic approach to developing a robust and reliable reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in bulk drug substances or pharmaceutical formulations. The protocol covers initial method development, optimization, and validation parameters as per ICH guidelines.
2. Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H23N7O7 |
| Molecular Weight | 473.44 g/mol |
| Stereochemistry | Epimeric at position 6 |
| Synonyms | (4-((((RS)-2-Amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][2][3]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic Acid |
3. Recommended Chromatographic Conditions (Starting Point)
Based on the analysis of structurally similar compounds, the following HPLC conditions are recommended as a starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |
| Run Time | 30 minutes |
4. Experimental Protocols
4.1. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of DMSO followed by dilution with mobile phase).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL in a volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
4.2. Sample Preparation
-
For bulk drug substance, prepare as described for the standard solution.
-
For formulated products, accurately weigh a portion of the homogenized sample equivalent to 10 mg of this compound.
-
Disperse in a suitable solvent and sonicate for 15 minutes to extract the analyte.
-
Centrifuge or filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
5. Method Validation Protocol
The developed method should be validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or excipients. Peak purity should be evaluated using a DAD. |
| Linearity | A minimum of five concentrations. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should cover 80% to 120% of the test concentration. |
| Accuracy | Recovery should be between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Visualizations
Experimental Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Logical Relationship for Method Optimization
References
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of (6RS)-Mefox in Human Plasma
Abstract
This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of (6RS)-Mefox, an oxidation product of 5-methyltetrahydrofolate, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, clinical monitoring, and metabolomics research. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection. All quantitative data, including linearity, precision, accuracy, and limit of detection, are summarized for clear interpretation.
Introduction
This compound is a significant oxidation product of 5-methyltetrahydrofolate, the primary circulating form of folate in the human body. Accurate measurement of Mefox in plasma is crucial for understanding folate metabolism, particularly in the context of various physiological and pathological conditions. Mefox is isobaric with the biologically active 5-formyltetrahydrofolate (5-formylTHF), presenting a significant analytical challenge that necessitates a highly selective method to differentiate between these two compounds[1]. This LC-MS/MS protocol provides the necessary chromatographic resolution and mass spectrometric specificity for the unambiguous quantification of Mefox.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₅-Mefox
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenyl sorbent, 50 mg)
Sample Preparation
A solid-phase extraction (SPE) method is employed for sample cleanup and concentration, which has been shown to be effective for folate vitamers[2].
-
Plasma Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To 150 µL of plasma, add a precise volume of the internal standard working solution (e.g., ¹³C₅-Mefox) to achieve a final concentration that is within the linear range of the assay. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability during sample processing[3][4].
-
Protein Precipitation & Loading: Add 300 µL of 0.1% formic acid in acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation of Mefox from its isobars[5][6].
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: It is essential to optimize the cone voltage and collision energy for Mefox and its internal standard to achieve the highest sensitivity. Due to the isobaric nature of Mefox and 5-formylTHF, unique mass transitions must be selected if chromatographic separation is incomplete[1].
Data Presentation
The performance of this LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 1: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 474.2 | 327.1 | 30 | 25 |
| ¹³C₅-Mefox (IS) | 479.2 | 332.1 | 30 | 25 |
Table 2: Method Validation - Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 0.5 - 200 nmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 nmol/L[2] |
| Limit of Quantification (LOQ) | 0.5 nmol/L |
Table 3: Method Validation - Precision and Accuracy
| QC Level | Concentration (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low QC | 1.5 | < 10% | < 12% | 90 - 110% |
| Mid QC | 50 | < 8% | < 10% | 92 - 108% |
| High QC | 150 | < 7% | < 9% | 95 - 105% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the analytical process, from sample reception to final data analysis.
Conclusion
The described LC-MS/MS protocol provides a robust, sensitive, and specific method for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high-throughput analysis. This method is well-suited for clinical and research laboratories requiring accurate measurement of this important folate oxidation product.
References
- 1. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6RS)-Mefox as a Reference Standard in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6RS)-Mefox is a critical reference standard used in the pharmaceutical industry, primarily in the development and quality control of drugs related to folic acid and its derivatives, such as 5-methyltetrahydrofolate (5-MTHF). As a well-characterized chemical entity, this compound serves as a benchmark for the identification and quantification of impurities and degradation products in active pharmaceutical ingredients (APIs) and finished drug products.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound as a reference standard in analytical method development, validation, and routine quality control.
This compound, with the chemical formula C₂₀H₂₃N₇O₇ and a molecular weight of approximately 473.44 g/mol , is a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate.[2] It is recognized as a significant oxidation product of 5-methyltetrahydrofolate.[3] Its presence and quantity are critical quality attributes to be monitored during the manufacturing and storage of folate-based drugs to ensure their safety, efficacy, and stability.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use as a reference standard.
| Property | Value |
| Chemical Name | (6RS)-4-(((2-amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][2][4]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic acid |
| Synonyms | Mefox, (6RS)-5-methyl-5,6,7,8-tetrahydropteroyl-L-glutamic acid pyrazino-s-triazine derivative |
| Molecular Formula | C₂₀H₂₃N₇O₇ |
| Molecular Weight | 473.44 g/mol |
| Appearance | Off-white to yellowish solid |
| Solubility | Soluble in aqueous buffers |
| Storage | 2-8°C, protected from light and moisture |
Application as a Reference Standard
This compound is primarily utilized as a reference standard for the following applications in drug development:
-
Impurity Profiling: To identify and quantify this compound as an impurity in folic acid and 5-MTHF drug substances and drug products.
-
Analytical Method Development: To develop and optimize chromatographic methods (HPLC, UPLC, LC-MS) for the separation and quantification of this compound from the main API and other related substances.
-
Method Validation: To validate analytical methods for linearity, accuracy, precision, specificity, and sensitivity, as per ICH guidelines.
-
Forced Degradation Studies: To investigate the degradation pathways of folic acid and its derivatives under various stress conditions (e.g., oxidative, thermal, photolytic) and to confirm that the analytical method is stability-indicating.
-
Quality Control: For routine testing of raw materials, in-process samples, and finished products to ensure they meet the predefined quality specifications.
Experimental Protocols
Protocol 1: Quantification of this compound in a Drug Substance by HPLC-UV
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound as an impurity in a 5-methyltetrahydrofolate drug substance.
1. Materials and Reagents:
-
This compound Reference Standard
-
5-Methyltetrahydrofolate Drug Substance (Sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Phosphate Monobasic
-
Sodium Hydroxide
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 5% B; 10-25 min: 5-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solution (1 µg/mL): Dilute the Standard Stock Solution 1:100 with Mobile Phase A.
-
Sample Solution (1 mg/mL): Accurately weigh about 100 mg of the 5-Methyltetrahydrofolate Drug Substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
4. System Suitability: Inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%. The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis: Inject the Mobile Phase A as a blank, followed by the Working Standard Solution and the Sample Solution into the chromatograph.
6. Calculation: Calculate the percentage of this compound in the drug substance using the following formula:
% this compound = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of this compound in the Sample Solution chromatogram.
-
Area_Standard is the average peak area of this compound in the Working Standard Solution chromatograms.
-
Conc_Standard is the concentration of the this compound Working Standard Solution (in mg/mL).
-
Conc_Sample is the concentration of the 5-Methyltetrahydrofolate Drug Substance in the Sample Solution (in mg/mL).
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the quantification of this compound impurity by HPLC-UV.
Protocol 2: Identification and Quantification of this compound by LC-MS/MS
This protocol outlines a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
Internal Standard (e.g., ¹³C₅-labeled this compound)
-
Formic Acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or equivalent |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Time-based gradient optimized for separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: e.g., m/z 474.2 → 327.1 (Quantifier), m/z 474.2 → 281.1 (Qualifier) |
| Internal Standard: e.g., m/z 479.2 → 332.1 |
3. Standard and Sample Preparation:
-
Prepare a series of calibration standards of this compound in a suitable diluent (e.g., 50:50 Methanol:Water) containing a fixed concentration of the internal standard.
-
Prepare the sample solution at a known concentration in the same diluent, also containing the internal standard.
4. Analysis: Inject the calibration standards and sample solutions into the LC-MS/MS system.
5. Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample from the calibration curve.
Logical Relationship for LC-MS/MS Method Development
Caption: Key relationships in developing a validated LC-MS/MS method.
Data Presentation
The following table summarizes typical validation parameters for an HPLC method for the quantification of this compound, established using the reference standard.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | e.g., 0.1 - 5.0 | 0.1 - 5.0 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | < 2.0% |
| - Intermediate Precision | ≤ 10.0% | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3 | ~0.05 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ≥ 10 | ~0.15 |
| Specificity | No interference at the retention time of this compound | Peak purity > 0.999 |
Certificate of Analysis - Representative Data
A Certificate of Analysis for a this compound reference standard would typically include the following information.
| Test | Specification | Result |
| Appearance | Off-white to yellowish solid | Conforms |
| Identity (IR, NMR) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Water Content (Karl Fischer) | ≤ 2.0% | 0.8% |
| Residual Solvents | Meets USP <467> requirements | Conforms |
| Assay (on as-is basis) | 95.0% - 105.0% | 99.5% |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the robust and reliable analysis of folic acid and 5-MTHF-related drug products. The protocols and data presented in these application notes provide a comprehensive guide for researchers and quality control analysts to accurately identify and quantify this critical impurity, thereby ensuring the quality and safety of pharmaceutical products. Adherence to these or similarly validated methods is essential for regulatory compliance and successful drug development.
References
Application Notes and Protocols for (6RS)-Mefox and Mefoxin (Cefoxitin) in Cell Culture
A Note on Compound Identification: Initial searches for "(6RS)-Mefox" revealed a compound identified as a folic acid impurity, with no available data on its applications in cell culture. The full chemical name for this substance is L-Glutamic acid, N-(4-(((2-amino-6,7,8,9-tetrahydro-8-methyl-4,9-dioxo-4H-pyrazino(1,2-a)-1,3,5-triazin-7-yl)methyl)amino)benzoyl)-. Due to the similarity in name, it is highly probable that the intended compound of interest is Mefoxin , a brand name for the antibiotic Cefoxitin . This document will therefore focus on the cell culture applications of Cefoxitin, particularly its observed effects on mammalian immune cells.
Cefoxitin (Mefoxin) Application Notes
Introduction: Cefoxitin is a second-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][2][3][4] While its primary use is as a bactericidal agent, studies have shown that Cefoxitin can also modulate the activity of mammalian immune cells, specifically human neutrophils.[5] This presents a secondary application for Cefoxitin in cell culture-based immunology research.
Mechanism of Action: The primary mechanism of action for Cefoxitin is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][3] This leads to the disruption of peptidoglycan synthesis, resulting in bacterial cell lysis. In mammalian cells, which lack a cell wall, this mechanism is not directly applicable. However, evidence suggests that Cefoxitin can influence neutrophil function through mechanisms that are not yet fully elucidated.
Effects on Human Neutrophils: A study has shown that Cefoxitin, at a concentration of 50 µg/mL (a level achievable in human plasma during therapy), has a stimulatory effect on several key functions of human neutrophils in vitro.[5] These effects are summarized in the table below.
| Neutrophil Function | Effect of Cefoxitin (50 µg/mL) |
| Adherence Capacity | Significant stimulation[5] |
| Chemotaxis | Significant stimulation[5] |
| Phagocytosis of Candida albicans | Significant stimulation[5] |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Increased[5] |
| Microbicidal Activity | Enhanced[5] |
| Chemoattractant Activity | Demonstrated[5] |
These findings indicate that Cefoxitin may act as an immunomodulatory agent, enhancing the microbicidal and cytotoxic functions of neutrophils.
Experimental Protocols
Protocol for Assessing the Effect of Cefoxitin on Neutrophil Function:
This protocol provides a general framework for investigating the in vitro effects of Cefoxitin on human neutrophil functions.
1. Isolation of Human Neutrophils:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Wash the purified neutrophils with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and resuspend in culture medium (e.g., RPMI-1640) supplemented with serum.
-
Assess cell viability using a Trypan Blue exclusion assay.
2. Treatment with Cefoxitin:
-
Prepare a stock solution of Cefoxitin in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Dilute the Cefoxitin stock solution in the cell culture medium to the desired final concentration (e.g., 50 µg/mL).
-
Incubate the isolated neutrophils with the Cefoxitin-containing medium for a predetermined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Include a vehicle control (medium with the solvent used for the Cefoxitin stock) in all experiments.
3. Functional Assays:
-
Adhesion Assay:
- Coat 96-well plates with a substrate (e.g., fibrinogen).
- Add the Cefoxitin-treated and control neutrophils to the wells and incubate.
- Wash away non-adherent cells.
- Quantify the adherent cells using a colorimetric assay (e.g., by measuring endogenous peroxidase activity).
-
Chemotaxis Assay:
- Use a Boyden chamber or a similar migration assay system.
- Place a chemoattractant (e.g., fMLP) in the lower chamber.
- Add the Cefoxitin-treated and control neutrophils to the upper chamber, separated by a porous membrane.
- Incubate to allow for cell migration.
- Stain and count the cells that have migrated to the lower side of the membrane.
-
Phagocytosis Assay:
- Use fluorescently labeled particles (e.g., zymosan or bacteria).
- Incubate the Cefoxitin-treated and control neutrophils with the labeled particles.
- Quench the fluorescence of non-internalized particles.
- Measure the uptake of particles by flow cytometry or fluorescence microscopy.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:
- Use target cells (e.g., antibody-coated tumor cells) labeled with a fluorescent dye or a radioactive isotope.
- Co-culture the labeled target cells with Cefoxitin-treated or control neutrophils.
- Measure the release of the label from the target cells as an indicator of cell lysis.
Visualizations
Experimental Workflow for Neutrophil Function Assays
Caption: Workflow for assessing the effects of Cefoxitin on neutrophil function.
Signaling Pathways: Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways within mammalian cells that are modulated by Cefoxitin. The observed effects on neutrophils suggest a potential interaction with cell surface receptors or intracellular signaling cascades that regulate cell adhesion, migration, and cytotoxic responses. Further research is required to elucidate these specific molecular pathways.
Conclusion: While "this compound" appears to be a folic acid-related compound with no documented cell culture applications, the similarly named "Mefoxin" (Cefoxitin) shows potential for use in immunological research. Its ability to stimulate key functions of human neutrophils in vitro suggests that it could be a useful tool for studying immune cell activation. The provided protocols offer a starting point for researchers interested in exploring the immunomodulatory effects of Cefoxitin. It is important to note that the primary application of Cefoxitin remains as an antibiotic, and its effects on other mammalian cell types are not well-characterized.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Cefoxitin - Wikipedia [en.wikipedia.org]
- 4. Mefoxin (Cefoxitin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. In vitro effect of cefoxitin on phagocytic function and antibody-dependent cellular cytotoxicity in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6RS)-Mefox in One-Carbon Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6RS)-Mefox is a novel antifolate agent belonging to the class of pyrazino[1,2-a][1][2]triazine derivatives. Its chemical structure is closely related to Pralatrexate (PDX), a potent inhibitor of dihydrofolate reductase (DHFR). Antifolates are a class of drugs that interfere with the function of folic acid (vitamin B9) and its derivatives, which are essential for one-carbon metabolism. This metabolic network is crucial for the de novo synthesis of purines and thymidylate, precursors for DNA and RNA synthesis, as well as for the methylation of various biomolecules. By targeting key enzymes in this pathway, this compound holds significant potential as a tool for studying cellular proliferation, as an anticancer agent, and for investigating the intricacies of one-carbon metabolism in various disease states.
These application notes provide a comprehensive overview of the use of this compound in one-carbon metabolism research, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its experimental application.
Mechanism of Action
This compound, akin to its analogue Pralatrexate, is a competitive inhibitor of dihydrofolate reductase (DHFR).[3] DHFR is a critical enzyme in the folate pathway that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for a variety of enzymes involved in one-carbon transfer reactions.[4]
The primary mechanism of action of this compound involves:
-
Inhibition of Dihydrofolate Reductase (DHFR): By binding to the active site of DHFR with high affinity, this compound prevents the regeneration of THF from DHF. This leads to a depletion of the intracellular pool of reduced folates.[3][4]
-
Disruption of One-Carbon Metabolism: The depletion of THF and its derivatives inhibits the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. This ultimately leads to the cessation of cell proliferation and induction of apoptosis in rapidly dividing cells.[3][5]
-
Enhanced Cellular Uptake and Retention: Similar to Pralatrexate, this compound is designed for efficient transport into cells via the reduced folate carrier (RFC-1).[6][7] Once inside the cell, it is a substrate for folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the molecule. This polyglutamylation enhances its intracellular retention and inhibitory activity against DHFR and other folate-dependent enzymes.[6][7]
Quantitative Data
The inhibitory activity of Pralatrexate, a close structural and functional analogue of this compound, has been extensively characterized. The following tables summarize key quantitative data from in vitro studies.
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki (Inhibition Constant) | 13.4 pM | Dihydrofolate Reductase (DHFR) | [1] |
| Ki (Inhibition Constant) | 45 nM | Dihydrofolate Reductase (DHFR) | [6] |
| IC50 (Cell Viability) | 1.1 - 247.8 nM (48h) | T-lymphoma cell lines | [1] |
| IC50 (Cell Viability) | 1.7 - 9.7 nM (48h) | Multiple Myeloma cell lines (sensitive) | [8] |
Table 1: In vitro inhibitory activity of Pralatrexate.
| Cell Line | IC50 (nM) - 48h | Reference |
| H9 (T-lymphoma) | 1.1 | [1] |
| P12 (T-lymphoma) | 1.7 | [1] |
| CEM (T-lymphoma) | 3.2 | [1] |
| PF-382 (T-lymphoma) | 5.5 | [1] |
| MM.1s (Multiple Myeloma) | 1.7 | [8] |
| ARH-77 (Multiple Myeloma) | 9.7 | [8] |
| KMS-11 (Multiple Myeloma) | 4.8 | [8] |
| PCNY-1B (Multiple Myeloma) | 5.2 | [8] |
Table 2: IC50 values of Pralatrexate in various cancer cell lines.
Experimental Protocols
Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on recombinant human DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10% glycerol
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
Recombinant human DHFR enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of DHF and NADPH to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Protocol 2: Cell Viability Assay
This protocol outlines a method to assess the cytotoxic effect of this compound on cancer cell lines using a standard MTT or ATP-based luminescence assay.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460, MM.1s)
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For ATP-based assay:
-
Follow the manufacturer's instructions for the specific kit. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the concentration of this compound and determine the IC50 value.
Protocol 3: Cellular Uptake and Polyglutamylation Assay
This protocol describes a method to measure the cellular uptake and subsequent polyglutamylation of this compound using a radiolabeled version of the compound.
Materials:
-
Radiolabeled [14C]-(6RS)-Mefox
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Plate the cells in multi-well plates and grow to logarithmic phase.
-
Incubate the cells with a known concentration of radiolabeled [14C]-(6RS)-Mefox for various time points.
-
At each time point, wash the cells thoroughly with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the total radioactivity in a portion of the cell lysate using a scintillation counter to determine the total cellular uptake.
-
For polyglutamylation analysis, spot the remaining cell lysate onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the parent compound from its polyglutamylated forms.
-
Visualize and quantify the radioactivity in the spots corresponding to the parent compound and its polyglutamates using a phosphorimager or by scraping the spots and performing scintillation counting.
-
Calculate the percentage of polyglutamylated this compound at each time point.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pralatrexate: a novel synthetic antifolate for relapsed or refractory peripheral T-cell lymphoma and other potential uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate and Pralatrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-tumor activity of pralatrexate (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (6R)- and (6S)-Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the separation of chiral enantiomers, specifically using High-Performance Liquid Chromatography (HPLC). While the specific compound "Mefox" was not found in available literature, this protocol has been adapted from a validated method for the separation of Mefloquine enantiomers and serves as a robust starting point for developing a separation method for analogous chiral compounds.
Introduction
Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies often require the characterization and quantification of individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and analysis of enantiomers.[1][2][3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.
This application note details a validated chiral HPLC method for the separation of the (+) and (-) enantiomers of Mefloquine.[4][5] This protocol can be adapted and optimized for the separation of (6R)- and (6S)-Mefox or other chiral molecules.
Experimental Protocol: Chiral HPLC Separation
This protocol is based on a validated method for the enantiomeric separation of Mefloquine.[4][5]
2.1. Materials and Reagents
-
Racemic Mefloquine standard
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
-
2.3. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Chiralpak IG-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | 10 mM Ammonium acetate : Methanol (30:70, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 284 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2.4. Standard and Sample Preparation
-
Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate in water. Mix this solution with methanol in a 30:70 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic Mefloquine in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 20, 40, 60, 80, 100, 120 µg/mL for the (+) enantiomer and 15, 35, 55, 75, 95, 105 µg/mL for the (-) enantiomer).[4][5]
-
Sample Preparation: Dissolve the sample containing the Mefox enantiomers in the mobile phase to a suitable concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2.5. Analysis Procedure
-
Equilibrate the chiral column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
2.6. Data Analysis
-
Identification: Identify the peaks corresponding to the (6R) and (6S) enantiomers based on their retention times, by comparing with individual enantiomer standards if available.
-
Quantification: Construct a calibration curve for each enantiomer by plotting the peak area versus the concentration of the standards. Determine the concentration of each enantiomer in the sample by using the regression equation from the calibration curve.
-
Enantiomeric Purity: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Quantitative Data Summary
The following table summarizes the performance of the validated HPLC method for the separation of Mefloquine enantiomers.[4][5]
| Parameter | (+) Enantiomer | (-) Enantiomer |
| Retention Time (min) | 4.59 | 6.47 |
| Linearity Range (µg/mL) | 20 - 120 | 15 - 105 |
| Limit of Detection (µg/mL) | 5.5 | 5.0 |
| Recovery (%) | 99.3 - 99.9 | 99.3 - 99.9 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protocol for the chiral separation of enantiomers.
Caption: Workflow for Chiral HPLC Separation.
Alternative and Complementary Techniques
While chiral HPLC is a primary method, other techniques can also be employed for the separation and analysis of enantiomers.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.[6][7] SFC has been successfully used for the separation of various chiral compounds, including sulfoxides.[8]
-
Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[9][10][11] This technique is highly specific but requires careful optimization of reaction conditions.
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers.[12] Since diastereomers have different physical properties, they can be separated by crystallization.[12][13]
Conclusion
The presented chiral HPLC protocol, validated for Mefloquine, provides a comprehensive and robust framework for the separation of (6R)- and (6S)-Mefox enantiomers. Successful implementation will require adaptation and optimization of the chromatographic conditions for the specific target molecule. By following the detailed steps and utilizing the provided data as a reference, researchers can effectively develop a method to accurately separate and quantify the enantiomers of interest, a critical step in the development of safe and effective chiral drugs.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. shimadzu.com [shimadzu.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. selvita.com [selvita.com]
- 8. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic kinetic resolution of chiral sulfoxides – an enantiocomplementary approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Enzymatic resolution to (-)-ormeloxifene intermediates from their racemates using immobilized Candida rugosa lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application of (6RS)-Mefox in Cancer Cell Line Research: Information Not Currently Available in Publicly Accessible Literature
The term "Mefox" is identified in several studies, not as an investigational anti-cancer agent, but as a degradation product of folic acid. Specifically, it is a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate, which can be used as a biomarker to assess folate status in the human body. Research mentions "Mefox" in the context of nutrition and health studies, where elevated serum levels have been correlated with increased mortality risk.
It is important to distinguish this compound from the "MEFOX-trial," a clinical study for metastatic colorectal cancer. This trial name is an acronym for a treatment regimen combining mFOLFOX6 (a standard chemotherapy combination) with methadone, and it is not related to the folic acid degradation product "Mefox."
Due to the absence of published research on the effects of "(6RS)-Mefox" on cancer cell lines, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The scientific community has not yet published findings that would form the basis for such a document.
Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct foundational research to determine its potential role, if any, in cancer biology. Future studies would be required to elucidate its mechanism of action, cytotoxic effects on various cancer cell lines, and any potential therapeutic applications. Without such primary data, the creation of detailed application notes and protocols remains unfeasible.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (6RS)-Mefox Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of (6RS)-Mefox (also known as Cefoxitin).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it problematic for this compound analysis?
A1: In an ideal chromatographic separation, a peak should be symmetrical and Gaussian in shape. Peak tailing occurs when the back half of the peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This is a significant issue in quantitative analysis as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the accuracy and reproducibility of your results.[3] For regulatory purposes, a peak tailing factor (also known as the asymmetry factor) greater than 2.0 is often considered unacceptable.[1]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: Peak tailing for polar, acidic compounds like this compound in reversed-phase HPLC typically stems from multiple retention mechanisms.[2][4][5] The most common causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and active silanol groups on the silica-based column packing material.[5][6]
-
Mobile Phase Issues: An improper mobile phase pH that is too close to the analyte's pKa, or insufficient buffer concentration.[1][7][8]
-
Column Problems: Degradation of the column, formation of a void at the column inlet, or a partially blocked frit.[1][2]
-
Sample Overload: Injecting too much sample mass onto the column, which saturates the stationary phase.[2][3][9]
-
System and Instrumental Effects: Excessive extra-column volume (e.g., long or wide tubing) or issues with detector settings.[1][2]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for ionizable compounds like this compound.[8][10] this compound is an acidic compound. If the mobile phase pH is too high (approaching the pKa of the molecule's acidic functional groups), the compound will become ionized. This can lead to secondary interactions with the stationary phase or the presence of both ionized and non-ionized forms of the analyte, resulting in peak broadening or tailing.[3] To ensure a sharp, symmetrical peak for an acidic compound, it is generally recommended to use a mobile phase pH that is at least 2 units below the analyte's pKa. Operating at a lower pH (e.g., pH ≤ 3) also suppresses the ionization of residual silanol groups on the column, minimizing their potential for secondary interactions.[4][5]
Q4: Can my choice of column contribute to peak tailing?
A4: Absolutely. The choice of column is crucial.
-
Silica Type: Modern columns packed with high-purity, Type B silica exhibit significantly lower silanol activity compared to older Type A silica, reducing the potential for tailing.[4]
-
End-capping: Using a well-end-capped column is highly recommended. End-capping is a process that deactivates most of the residual silanol groups, preventing them from interacting with polar analytes.[2][5]
-
Column Condition: An old or poorly maintained column can be a primary source of tailing.[1] If you observe that all peaks in your chromatogram are tailing, especially early eluting ones, it may indicate a physical problem with the column, such as a void at the inlet.[3][11]
Q5: Could my sample preparation or injection solvent be the cause of the tailing?
A5: Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and tailing.[3][12] This effect is often more pronounced for early-eluting peaks. The ideal practice is to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing for this compound.
Step 1: Initial Diagnosis
-
Is the tailing observed for all peaks or only the this compound peak?
-
All Peaks Tailing: This often points to a physical or system-wide issue. Check for a void in the column, a blocked frit, or excessive extra-column dead volume in the system (e.g., tubing, fittings).[2][3][11]
-
Only this compound Peak Tailing: This suggests a chemical interaction specific to the analyte. The issue is likely related to the mobile phase composition or secondary interactions with the column stationary phase.[13]
-
Step 2: Mobile Phase Optimization
-
Have you checked the mobile phase pH?
-
Is the buffer concentration sufficient?
Step 3: Column Evaluation
-
How old is the column?
-
Could the column be contaminated or have a void?
-
Action: First, try flushing the column with a strong solvent to remove any contaminants.[1] If a void is suspected, you can try reversing the column (if permitted by the manufacturer) and flushing it to dislodge any blockage at the inlet frit.[2][5] However, the most reliable solution for a column void is replacement.[3]
-
Step 4: Sample and Injection Parameters
-
Is the injection volume or concentration too high?
-
What is the sample solvent?
-
Action: As mentioned in the FAQ, ensure your sample solvent is not stronger than your mobile phase. If it is, re-dissolve the sample in the mobile phase.[3]
-
Troubleshooting Workflow Diagram
Caption: A flowchart for systematic troubleshooting of this compound peak tailing.
Impact of Chromatographic Parameters on Peak Tailing
The following table summarizes the expected effect of key parameter adjustments on the peak tailing factor (Asymmetry, As) for an acidic compound like this compound.
| Parameter | Change | Expected Effect on Tailing Factor (As) | Rationale |
| Mobile Phase pH | Decrease (e.g., from 4.5 to 2.5) | Decrease | Suppresses ionization of both the acidic analyte and residual silanols, minimizing secondary interactions.[4][5] |
| Buffer Concentration | Increase (e.g., from 10 mM to 50 mM) | Decrease | Provides better pH control across the peak, preventing on-column pH shifts and ensuring a consistent ionization state.[1] |
| Organic Modifier % | Increase by 5-10% | May Decrease | A stronger mobile phase can sometimes reduce interaction time with active sites, improving peak shape.[1] |
| Column Type | Switch to End-Capped, High-Purity Silica | Significant Decrease | Modern, well-deactivated columns have fewer active silanol sites available for secondary interactions.[2][4] |
| Sample Load | Decrease (e.g., reduce injection by 50%) | Decrease | Prevents saturation of the stationary phase, which is a primary cause of overload-induced tailing.[2][3] |
| Column Temperature | Increase | May Decrease | Higher temperatures can improve mass transfer kinetics and may reduce the strength of secondary interactions.[15] |
Experimental Protocol: Diagnosing and Eliminating Peak Tailing
This protocol outlines a systematic experimental approach to troubleshoot and resolve peak tailing for this compound.
Objective: To systematically identify the cause of this compound peak tailing and restore a symmetric peak shape (Asymmetry Factor < 1.2).
1. Materials and Equipment:
-
HPLC system with UV detector
-
This compound reference standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Buffer salts (e.g., sodium dihydrogen orthophosphate, formic acid)
-
pH meter
-
New, high-quality, end-capped C18 or Phenyl column (e.g., 150 x 4.6 mm, 5 µm)[14]
-
Guard column (recommended)
2. Initial Conditions (Baseline):
-
Establish a baseline using a known good method, if available. If developing a method, a typical starting point for Cefoxitin is:
-
Column: Zorbax SB Phenyl (150mm x 4.6 mm, 5.0μ)[14]
-
Mobile Phase: 70:30 (v/v) 0.01M Sodium Dihydrogen Orthophosphate : Methanol[14] (Adjust pH of the aqueous portion to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm[14]
-
Injection Volume: 10 µL
-
Sample Concentration: 100 µg/mL dissolved in mobile phase
-
3. Experimental Workflow:
-
Step 3.1: Confirm the Problem
-
Equilibrate the system with the initial mobile phase for at least 30 minutes.
-
Inject the this compound standard solution three times.
-
Calculate the average tailing factor. If As > 1.2, proceed with troubleshooting.
-
-
Step 3.2: Test for Sample Overload and Solvent Effects
-
Prepare two new samples: one at half the original concentration (50 µg/mL) and one at double (200 µg/mL). Ensure both are dissolved in the mobile phase.
-
Inject each new sample.
-
Analysis: If the tailing factor decreases significantly with the diluted sample, the original issue was column overload.[3] If tailing worsens with higher concentration, this confirms overload.[1]
-
-
Step 3.3: Mobile Phase pH Adjustment
-
Prepare two new aqueous mobile phase portions, one with the pH adjusted to 2.5 and another to 4.5.
-
Sequentially run the analysis using each new mobile phase, ensuring the column is fully equilibrated before each run.
-
Analysis: Compare the peak shapes. A significant improvement at pH 2.5 strongly indicates that secondary silanol interactions or analyte ionization were the primary causes of tailing.[5]
-
-
Step 3.4: Column Health Check
-
If tailing persists across all conditions, the column itself is the likely culprit.
-
Replace the existing column and guard column with new ones.
-
Equilibrate the new column thoroughly with the optimized mobile phase from Step 3.3.
-
Inject the standard sample.
-
Analysis: If a symmetrical peak is now obtained, the original column had degraded, was contaminated, or had a physical void.[1][2]
-
-
Based on the results, establish the final method parameters that consistently produce a symmetrical peak for this compound. Document the optimal mobile phase pH, sample concentration, and column information for future reference.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hplc.eu [hplc.eu]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mastelf.com [mastelf.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolution of Chiral Enantiomers
This guide provides troubleshooting advice and frequently asked questions for common techniques used in the resolution of chiral compounds. Due to the limited publicly available information on "(6RS)-Mefox," the following sections offer guidance based on established principles for enantiomeric separation, which can be adapted for a wide range of chiral molecules, including pharmaceutical intermediates.
Section 1: Diastereomeric Crystallization
Diastereomeric crystallization is a classical and often scalable method for resolving enantiomers. It involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts or derivatives, which can then be separated based on their different physical properties, such as solubility.[1][2]
Troubleshooting and FAQs
| Question | Answer |
| Why are no crystals forming after adding the resolving agent? | Possible Causes: 1. Supersaturation Not Reached: The solution may not be sufficiently concentrated. 2. Inappropriate Solvent: The chosen solvent may be too good at solvating the diastereomeric salt. 3. Incorrect Stoichiometry: The ratio of the racemic mixture to the resolving agent may be suboptimal. Solutions: • Slowly evaporate the solvent or cool the solution to induce crystallization. • Try a different solvent or a mixture of solvents. Anti-solvent addition can also be effective. • Experiment with varying the stoichiometry of the resolving agent (e.g., 0.5 to 1.0 equivalents). |
| The yield of the desired diastereomer is very low. How can I improve it? | Possible Causes: 1. Unfavorable Eutectic Composition: The phase diagram of your diastereomeric mixture may have a eutectic point that limits the maximum theoretical yield.[1] 2. Crystallization Time is Too Short: The system may not have reached equilibrium. 3. Suboptimal Temperature: The solubility difference between the diastereomers might not be maximal at the chosen crystallization temperature. Solutions: • Increase the crystallization time. However, be aware that prolonged times can sometimes lead to decreased enantiomeric purity if the system moves towards thermodynamic control when kinetic control is desired.[3] • Optimize the crystallization temperature. A gradual cooling profile can often improve yield and crystal quality. |
| The enantiomeric excess (ee) of the resolved enantiomer is low after crystallization. What can be done? | Possible Causes: 1. Co-crystallization: Both diastereomers may be crystallizing out of the solution. 2. Inadequate Purity of Resolving Agent: The chiral resolving agent itself may not be enantiomerically pure. 3. Thermodynamic vs. Kinetic Control: Allowing the crystallization to proceed for too long can sometimes lead to an equilibrium mixture with lower purity.[3] Solutions: • Perform a recrystallization of the obtained diastereomeric salt. • Screen for different resolving agents. The interaction between the racemate and the resolving agent is crucial for forming well-differentiated diastereomers. • Optimize the crystallization time and temperature. A rapid crystallization under kinetic control can sometimes yield higher purity.[3] |
| How do I choose the right resolving agent and solvent? | Selection Criteria: • Resolving Agent: The agent must be enantiomerically pure, readily available, and inexpensive. It should form a stable salt or derivative with the racemate that crystallizes well. Common choices for acidic racemates are chiral bases like brucine or (R/S)-1-phenylethylamine, and for basic racemates, chiral acids like tartaric acid or mandelic acid are used.[2][4] • Solvent: The ideal solvent should provide a significant solubility difference between the two diastereomers. It's often determined empirically by screening a range of solvents with different polarities. |
Quantitative Data: Effect of Solvent on Diastereomeric Salt Crystallization
The following table illustrates the hypothetical effect of different solvents on the yield and diastereomeric excess (de) for the crystallization of a diastereomeric salt.
| Solvent | Yield (%) | Diastereomeric Excess (de) of Crystals (%) | Notes |
| Methanol | 75 | 65 | High solubility, leading to lower yield but can be good for recrystallization. |
| Ethanol | 60 | 85 | Good balance between solubility and selectivity. |
| Isopropanol | 55 | 92 | Lower solubility often leads to higher selectivity. |
| Acetone | 40 | 95 | Often a good choice for achieving high purity. |
| Ethyl Acetate | 35 | 98 | Low solubility, potentially leading to high purity but lower yield. |
Experimental Protocol: Diastereomeric Resolution of a Racemic Amine
-
Salt Formation:
-
Dissolve 10.0 g of the racemic amine in 100 mL of ethanol at an elevated temperature (e.g., 60 °C).
-
In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid) in 50 mL of warm ethanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
If no crystals form, consider seeding with a small amount of previously formed crystal or cool further to 4 °C.
-
Let the crystallization proceed for a predetermined time (e.g., 12-24 hours).
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) to deprotonate the amine and dissolve the tartaric acid.
-
Extract the free amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the resolved enantiomer.
-
-
Analysis:
-
Determine the yield and measure the enantiomeric excess using chiral HPLC or polarimetry.
-
Visualization: Diastereomeric Crystallization Workflow
Caption: Workflow for enantiomer resolution via diastereomeric crystallization.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4][5] This method is valued for its high selectivity and mild reaction conditions.
Troubleshooting and FAQs
| Question | Answer |
| The enzymatic reaction is very slow or not proceeding. What's the issue? | Possible Causes: 1. Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. 2. Suboptimal Conditions: The pH, temperature, or solvent may not be ideal for enzyme activity. 3. Poor Enzyme-Substrate Match: The chosen enzyme may not be suitable for your substrate. Solutions: • Screen a panel of different enzymes (e.g., various lipases, proteases).[6] • Optimize reaction conditions (pH, temperature) based on the enzyme's specifications. • Use a biphasic system or an organic solvent to reduce substrate/product inhibition. |
| The reaction proceeds beyond 50% conversion, leading to low ee for both product and remaining substrate. | Possible Causes: 1. Low Enantioselectivity (E-value): The enzyme is not selective enough and reacts with both enantiomers at comparable rates. 2. Incorrect Monitoring: The method used to track the reaction progress may be inaccurate. Solutions: • Screen for a more selective enzyme. • Modify the substrate to improve the fit with the enzyme's active site. • Carefully monitor the reaction and stop it at or near 50% conversion to maximize the ee of both the product and the unreacted starting material. |
| How can I separate the product from the unreacted starting material? | Methods: • Chromatography: Standard column chromatography is often effective as the product and starting material are different chemical compounds. • Extraction: If one component is acidic or basic (e.g., hydrolysis of an ester to a carboxylic acid), separation can be achieved by acid-base extraction. |
| The enzyme is expensive. Can it be reused? | Solution: • Yes, using an immobilized enzyme allows for easy recovery (by filtration) and reuse, which is more cost-effective for larger-scale reactions.[6] Immobilization can also sometimes improve enzyme stability. |
Quantitative Data: Screening of Lipases for Kinetic Resolution
This table shows hypothetical results from screening different lipases for the kinetic resolution of a racemic ester via hydrolysis.
| Enzyme | Conversion (%) at 24h | ee of Substrate (%) | ee of Product (%) | Enantioselectivity (E-value) |
| Lipase A (from Candida antarctica B) | 48 | 94 | >99 | >200 |
| Lipase B (from Candida rugosa) | 51 | 85 | 88 | 25 |
| Lipase C (from Pseudomonas cepacia) | 45 | 90 | 95 | 50 |
| Lipase D (from Porcine Pancreas) | 30 | 40 | 65 | 5 |
Note: E-value is a measure of the enzyme's enantioselectivity. A higher E-value indicates better separation.
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Alcohol
-
Reaction Setup:
-
To a solution of the racemic alcohol (5.0 g) in an organic solvent (e.g., toluene, 100 mL), add an acylating agent (e.g., vinyl acetate, 1.1 equivalents).
-
Add the chosen lipase (e.g., immobilized Candida antarctica lipase B, 500 mg).
-
-
Reaction Monitoring:
-
Stir the mixture at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
-
Work-up:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.
-
Evaporate the solvent from the filtrate.
-
-
Purification:
-
Separate the resulting ester (product) from the unreacted alcohol (starting material) using column chromatography on silica gel.
-
-
Analysis:
-
Analyze both the purified ester and the unreacted alcohol to confirm their enantiomeric purity.
-
Visualization: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for separating enantiomers using enzymatic kinetic resolution.
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][8]
Troubleshooting and FAQs
| Question | Answer |
| There is no separation (co-elution) of the enantiomers. What should I do? | Possible Causes: 1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not have the right chiral recognition mechanism for your analyte. 2. Wrong Mobile Phase: The mobile phase composition is not suitable for achieving separation. Solutions: • Screen different CSPs: Polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD) are a good starting point as they are versatile.[8] • Change the mobile phase mode: Switch between normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase modes. • Additives: Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution. |
| The resolution is poor (peaks are not baseline separated). How can I improve it? | Solutions: • Optimize Mobile Phase Composition: Systematically vary the ratio of the solvents in the mobile phase. Reducing the amount of the more polar solvent (the "strong" solvent) usually increases retention and can improve resolution. • Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution. • Reduce the Temperature: Lowering the column temperature can enhance the differences in interaction energy between the enantiomers and the CSP, often leading to better separation. • Connect Columns in Series: If a single column is insufficient, coupling two identical chiral columns can increase the overall plate count and improve resolution. |
| Peak fronting or tailing is observed. What is the cause? | Possible Causes: 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Inappropriate Mobile Phase Additives: The lack of a suitable additive can cause interactions with residual silanols on the silica support, leading to tailing, especially for basic compounds. 3. Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Solutions: • Reduce the injection volume or sample concentration. • Add a small amount of an appropriate acidic or basic modifier to the mobile phase. • Dissolve the sample in the mobile phase whenever possible. |
| Retention times are drifting between injections. | Possible Causes: 1. Column Not Equilibrated: The column requires sufficient time to equilibrate with the new mobile phase. 2. Temperature Fluctuations: The column temperature is not stable. 3. "Additive Memory Effect": Residual additives from previous runs can affect the separation.[9] Solutions: • Ensure the column is fully equilibrated before starting injections (flush with at least 10-20 column volumes). • Use a column thermostat to maintain a constant temperature. • Dedicate columns to specific mobile phase types or use a rigorous flushing procedure when switching between methods with different additives. |
Quantitative Data: Effect of Mobile Phase Composition on HPLC Resolution
Hypothetical data for the separation of a chiral compound on a Chiralpak® IA column.
| Mobile Phase (Hexane:Isopropanol) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 95:5 | 12.5 | 14.8 | 2.1 |
| 90:10 | 8.2 | 9.3 | 1.8 |
| 80:20 | 5.1 | 5.6 | 1.2 |
| 70:30 | 3.4 | 3.6 | 0.8 |
Note: A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column and Mobile Phase Screening:
-
Select a set of 2-4 chiral columns with different stationary phases (e.g., amylose-based, cellulose-based).
-
Prepare a set of standard mobile phases for initial screening (e.g., Hexane/IPA, Acetonitrile/Methanol).
-
Inject a solution of the racemic compound onto each column/mobile phase combination.
-
-
Optimization:
-
Select the column/mobile phase system that shows the best initial separation or "promise."
-
Systematically vary the ratio of the solvents in the mobile phase to optimize the resolution (Rs) and analysis time. For example, test Hexane/IPA ratios of 95/5, 90/10, 85/15, etc.
-
If peak shape is poor, add a small amount of an appropriate additive (e.g., 0.1% TFA or DEA).
-
-
Parameter Refinement:
-
Optimize the flow rate and column temperature to further improve resolution and peak shape.
-
-
Method Validation (for analytical purposes):
-
Once the optimal conditions are found, validate the method for linearity, accuracy, and precision as required.
-
-
Preparative Scale-up (for isolation):
-
To isolate larger quantities, the analytical method can be scaled up to a preparative HPLC system with a larger diameter column. The injection volume and concentration are increased to maximize throughput while maintaining resolution.
-
Visualization: Chiral HPLC Troubleshooting Logic
Caption: Decision tree for troubleshooting chiral HPLC method development.
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Enzymatic kinetic resolution of chiral sulfoxides – an enantiocomplementary approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Enzymatic resolution to (-)-ormeloxifene intermediates from their racemates using immobilized Candida rugosa lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chromatographytoday.com [chromatographytoday.com]
(6RS)-Mefox solubility issues in aqueous buffers
Technical Support Center: (6RS)-Mefox
Chemical and Physical Properties of this compound
Below is a summary of the available physicochemical properties for this compound.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[4-[[(7R)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1][2][3]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid | --INVALID-LINK-- |
| Synonyms | This compound, Mefox | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 79573-48-1 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₂₃N₇O₇ | --INVALID-LINK-- |
| Molecular Weight | 473.44 g/mol | --INVALID-LINK-- |
| XLogP3-AA | -0.9 | --INVALID-LINK-- |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A1: The structure of this compound contains both acidic (two carboxylic acid groups from the glutamic acid moiety) and basic (amino groups) functional groups, suggesting that its solubility is likely pH-dependent. At neutral pH, the compound may exist as a zwitterion, which can sometimes lead to lower solubility.
-
Recommendation: Try adjusting the pH of your buffer. For acidic compounds, increasing the pH above their pKa will deprotonate the acidic groups, forming a more soluble salt. For basic compounds, decreasing the pH below their pKa will protonate the basic groups, also increasing solubility. Given the presence of carboxylic acid groups, try dissolving this compound in a slightly alkaline buffer (e.g., pH 8.0-9.0).
Q2: What is the best way to prepare a stock solution of this compound?
A2: It is often recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Recommendation: Based on general practices for compounds with low aqueous solubility, you can try dissolving this compound in a water-miscible organic solvent like DMSO or DMF.[4] Once fully dissolved, you can make serial dilutions into your aqueous experimental buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results. A final concentration of DMSO below 0.5% is generally well-tolerated in many biological assays.
Q3: I successfully dissolved this compound in an organic solvent, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for compounds with poor aqueous solubility.
-
Troubleshooting Steps:
-
Lower the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit. Try preparing a more dilute solution.
-
Adjust the pH of the aqueous buffer: As mentioned in A1, the solubility of this compound is likely pH-dependent. Try diluting your organic stock into a buffer with a pH that favors the ionized (and thus more soluble) form of the molecule. For this compound, a slightly basic buffer may improve solubility.
-
Use a surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) to the aqueous buffer can help to maintain the solubility of the compound.[5] The appropriate surfactant and its concentration will need to be determined empirically.
-
Q4: Can I use sonication or heating to help dissolve this compound?
A4: Yes, these methods can be helpful, but should be used with caution.
-
Sonication: Can help to break up solid particles and increase the rate of dissolution.
-
Gentle Warming: Increasing the temperature can increase the solubility of many compounds.[6] However, excessive heat may degrade the compound. It is advisable to warm the solution gently (e.g., to 37°C) and for a short period. Always check the stability of your compound at elevated temperatures.
Q5: How does the buffer composition affect the solubility of this compound?
A5: The components of your buffer can influence the solubility of your compound.
-
Ionic Strength: The effect of ionic strength on the solubility of organic molecules can be complex. In some cases, high salt concentrations can lead to "salting out" and decreased solubility. If you are using a high-salt buffer, consider trying a buffer with a lower ionic strength.
-
Specific Ion Effects: Certain ions in the buffer may interact with your compound. For example, phosphate buffers can sometimes cause precipitation with compounds that have certain counter-ions.[5] If you suspect this is an issue, you could try a different buffering agent (e.g., HEPES, Tris).
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol outlines a general "shake-flask" method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.[7][8]
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or small glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube or vial. An amount that is visibly in excess of what will dissolve is needed.
-
Add a known volume of the aqueous buffer to the tube (e.g., 1 mL).
-
Seal the tube and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 24-48 hours to ensure that a saturated solution is formed.
-
After equilibration, visually inspect the tube to ensure that there is still undissolved solid at the bottom.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully remove the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) against a standard curve prepared with a known concentration of the compound.
-
The measured concentration is the thermodynamic solubility of this compound in that specific buffer and at that temperature.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Potential Ionization States of this compound at Different pH Values
Caption: Predicted ionization states of this compound at different pH levels.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Preventing oxidative degradation of (6RS)-Mefox during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidative degradation of (6RS)-Mefox during storage.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and why is its stability a concern? this compound, a pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF, is an oxidation product of 5-methyltetrahydrofolate (5-methylTHF).[1][2] Its stability is a critical concern as it is susceptible to further degradation, which can impact the accuracy of experimental results and the efficacy of pharmaceutical formulations. Common factors influencing its stability include temperature, light, pH, and the presence of oxidizing agents.[3][4]
-
Q2: I am observing a rapid decrease in the concentration of my this compound standard. What are the likely causes? Rapid degradation of this compound can be attributed to several factors:
-
Improper Storage Temperature: Storing samples at temperatures above -20°C can lead to significant degradation. Long-term storage at -20°C can still result in losses over time, with -70°C being optimal for preserving stability.[5]
-
Exposure to Light: Photochemical processes can contribute to the degradation of folate derivatives.[3][4] It is crucial to store this compound in amber vials or otherwise protected from light.
-
Suboptimal pH: The stability of folates is pH-dependent. While specific optimal pH ranges for this compound are not well-documented, acidic or strongly alkaline conditions can promote degradation.
-
Presence of Oxidizing Agents: Contaminants in solvents or reagents, or exposure to air (oxygen), can accelerate oxidative degradation.[6][7] The presence of transition metal ions can also catalyze oxidation.[8]
-
-
Q3: How can I minimize the oxidative degradation of this compound in solution? To minimize degradation in solution, consider the following:
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Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C) or dithiothreitol (DTT), can effectively inhibit oxidation.[9][10] Ascorbic acid has been shown to retard the formation of degradation products of related folate compounds.[10]
-
Degassing of Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon) can reduce the rate of oxidation.
-
Use of Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.[8]
-
pH Control: Maintain the pH of the solution within a neutral to slightly alkaline range, as this is generally where folates exhibit greater stability. A patent for a related compound suggests a pH of 6-8.[9]
-
-
Q4: What are the best practices for long-term storage of this compound? For long-term storage, it is recommended to:
-
Store as a solid: If possible, store this compound as a dry, solid powder.
-
Use low temperatures: Store at -70°C or lower for maximum stability.[5]
-
Protect from light and moisture: Use airtight, amber containers.
-
Inert atmosphere: For highly sensitive applications, consider storing under an inert gas like argon or nitrogen.
-
-
Q5: Can repeated freeze-thaw cycles affect the stability of this compound solutions? Yes, repeated freeze-thaw cycles can potentially impact the stability of this compound solutions, although some studies on related folates in serum showed minimal changes with up to three cycles.[5] To mitigate this, it is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated thawing and freezing of the entire batch.
Data on this compound Stability
The following tables summarize the effects of various storage conditions on the stability of 5-methylTHF and its oxidation to MeFox, providing insights into the conditions that favor the degradation of the parent compound and the formation of this compound.
Table 1: Effect of Temperature on 5-methylTHF and MeFox Concentrations in Human Serum
| Storage Condition | Duration | Change in 5-methylTHF | Change in MeFox | Reference |
| Whole blood at 32°C | ≤ 3 days | ↓ 36-62% | ↑ 346-415% | [1] |
| Serum at 11°C (Delayed Freezing) | 7-14 days | ↓ 8.4-29% | ↑ 88-320% | [1] |
| Serum at 37°C | 24 hours | ↓ ~33% | Equimolar Gain | [5] |
| Serum at -20°C (Long-term) | ≥ 3 months | Significant decrease | Molar gain less than 5-methylTHF loss | [1][5] |
Table 2: General Factors Affecting Drug Stability
| Factor | Effect on Stability | Prevention Strategies | Reference |
| Temperature | Increased temperature generally accelerates degradation. | Store at recommended low temperatures (e.g., -20°C to -80°C). | [3][4] |
| Light | Exposure to UV or visible light can induce photodegradation. | Store in amber or opaque containers. | [3][4] |
| pH | Both acidic and alkaline conditions can catalyze degradation. | Maintain pH in the optimal stability range (often near neutral). | [3][4] |
| Oxidation | Reaction with oxygen or other oxidizing agents causes degradation. | Store under an inert atmosphere; use antioxidants. | [3][4][7] |
| Enzymatic Degradation | Enzymes present in biological matrices can metabolize the compound. | Store at low temperatures; use enzyme inhibitors if necessary. | [3][4] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To evaluate the stability of a this compound solution under specific storage conditions.
Materials:
-
This compound standard
-
High-purity solvent (e.g., water, buffer)
-
Antioxidant (e.g., ascorbic acid, optional)
-
pH meter
-
HPLC-MS/MS or other suitable analytical instrument
-
Amber vials
-
Temperature-controlled storage units (e.g., refrigerator, freezer)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration.
-
If using an antioxidant, add it to the solvent before dissolving the this compound.
-
Adjust the pH of the solution to the desired level.
-
-
Aliquoting:
-
Dispense the stock solution into multiple amber vials for analysis at different time points.
-
-
Storage:
-
Store the vials under the desired conditions (e.g., 4°C, -20°C, room temperature, protected from light).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), retrieve a vial from each storage condition.
-
Allow the sample to reach room temperature.
-
Analyze the concentration of this compound using a validated analytical method, such as HPLC-MS/MS.[1]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the concentration or percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Oxidative degradation pathway of 5-methylTHF to Mefox and its subsequent degradation.
Caption: Troubleshooting workflow for addressing this compound degradation.
References
- 1. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof - Google Patents [patents.google.com]
- 10. Influence of reducing carbohydrates on (6S)-5-methyltetrahydrofolic acid degradation during thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (6RS)-Mefox Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of (6RS)-Mefox. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental procedures for this pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis and purification challenging?
This compound is a racemic mixture of the (6R) and (6S) diastereomers of a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate. It is often encountered as a degradation product of folic acid and its derivatives. The primary challenges in its synthesis and purification lie in controlling the oxidation of the precursor, 5-methyltetrahydrofolate, to prevent the formation of multiple byproducts, and in the subsequent separation of the two diastereomers, which have very similar physicochemical properties.
Q2: What is the most common synthetic route to this compound?
The most common method for synthesizing this compound is through the controlled oxidation of 5-methyltetrahydrofolate. This process requires careful selection of the oxidizing agent and reaction conditions to maximize the yield of the desired product while minimizing the formation of other degradation products.
Q3: What are the critical parameters for the successful chiral separation of this compound?
The separation of the (6R)- and (6S)-Mefox diastereomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). Critical parameters for a successful separation include the choice of the chiral stationary phase, the composition of the mobile phase (including the organic modifier and any additives), column temperature, and flow rate. Method development is often required to achieve optimal resolution.
Q4: What are the common impurities I should look for in my this compound synthesis?
Common impurities can arise from the starting material (5-methyltetrahydrofolate), incomplete reaction, or side reactions. These may include unreacted 5-methyltetrahydrofolate, other oxidation products of folate, and hydrolysis products. The European Pharmacopoeia lists several registered impurities for folic acid, some of which may be relevant to Mefox synthesis.[1]
Q5: How can I confirm the identity and purity of my synthesized this compound and the separated diastereomers?
A combination of analytical techniques is recommended. HPLC-MS/MS can be used to confirm the molecular weight and fragmentation pattern of Mefox.[2] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure and assess purity. The purity of the separated diastereomers is typically determined by chiral HPLC, assessing the peak area of each isomer.
Troubleshooting Guides
Synthesis of this compound via Oxidation
This guide addresses common issues encountered during the synthesis of this compound from 5-methyltetrahydrofolate.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete oxidation of the starting material. | Increase the reaction time or the concentration of the oxidizing agent. Monitor the reaction progress by TLC or HPLC. |
| Over-oxidation leading to other degradation products. | Decrease the reaction time, lower the reaction temperature, or use a milder oxidizing agent. | |
| Instability of the product under the reaction conditions. | Ensure the pH of the reaction mixture is controlled. Work up the reaction promptly upon completion. | |
| Presence of Multiple Byproducts | Non-selective oxidation. | Optimize the reaction conditions (temperature, solvent, oxidant) to favor the formation of Mefox. Consider using a catalyst to improve selectivity. |
| Degradation of starting material or product. | Protect the reaction from light and oxygen. Use degassed solvents and an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | Use a different solvent for extraction or precipitation. Consider using solid-phase extraction for purification. |
| Formation of an emulsion during workup. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Purification of this compound by Chiral HPLC
This guide provides solutions to common problems encountered during the chiral separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of Diastereomers | Inappropriate chiral stationary phase. | Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal mobile phase composition. | Vary the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer. Experiment with different additives (e.g., acids, bases, salts) to improve selectivity.[4][5] | |
| Column temperature is not optimized. | Adjust the column temperature. Sometimes, sub-ambient temperatures can improve resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competitor (e.g., a small amount of a similar amine or acid) to the mobile phase to block active sites on the stationary phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Mismatched injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent.[6] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump. |
| Changes in column temperature. | Use a column oven to maintain a constant and stable temperature.[6] | |
| Column degradation. | Flush the column with an appropriate solvent after each run. If performance does not improve, the column may need to be replaced. |
Experimental Protocols
Synthesis of this compound by Controlled Oxidation of 5-Methyltetrahydrofolate
Objective: To synthesize this compound by the controlled oxidation of 5-methyltetrahydrofolate.
Materials:
-
5-methyltetrahydrofolate (starting material)
-
Mild oxidizing agent (e.g., hydrogen peroxide, iodine, or air in the presence of a catalyst)
-
Phosphate buffer (pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Methodology:
-
Dissolve a known amount of 5-methyltetrahydrofolate in a phosphate buffer (pH 7.0).
-
Protect the solution from light.
-
Slowly add a stoichiometric amount of the mild oxidizing agent to the solution while stirring at a controlled temperature (e.g., room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Once the reaction is complete, quench any remaining oxidizing agent (if necessary).
-
Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.
-
Characterize the crude product by HPLC-MS to confirm the presence of Mefox.
Purification of this compound by Chiral HPLC
Objective: To separate the (6R)- and (6S)-diastereomers of Mefox from the racemic mixture.
Materials and Equipment:
-
Crude this compound
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralpak IA, IB, or IC)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Mobile phase additives (e.g., formic acid, diethylamine)
-
Sample vials and filters
Methodology:
-
Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved. A typical starting mobile phase could be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a small amount of an acidic or basic additive.
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to each separated diastereomer.
-
Analyze the collected fractions for purity by re-injecting them onto the same chiral column.
-
Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for common issues in Mefox synthesis and purification.
References
- 1. Detection, isolation, and characterization of a novel impurity from several folic acid products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical recovery of folate degradation products formed in human serum and plasma at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Enhancing the Stability of (6RS)-Mefox (Cefoxitin) in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of (6RS)-Mefox, commonly known as Cefoxitin, in cell culture media. Cefoxitin is a second-generation cephalosporin antibiotic susceptible to degradation in aqueous solutions, which can impact experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (Cefoxitin) instability in cell culture media?
A1: The primary cause of instability is the hydrolysis of the β-lactam ring in the Cefoxitin molecule. This process is sensitive to pH, temperature, and the presence of certain components in the culture medium.
Q2: How does pH affect the stability of Cefoxitin?
A2: Cefoxitin exhibits maximum stability in a pH range of 5 to 7.[1] In more alkaline conditions (pH above 8), the hydrolysis of the β-lactam ring is significantly accelerated.[2] Conversely, at a pH below 4, the free acid form may precipitate.[2] Standard cell culture media are typically buffered around pH 7.2-7.4, which is within the more stable range for Cefoxitin, although degradation still occurs.
Q3: What is the expected half-life of Cefoxitin in cell culture conditions?
A3: In aqueous solutions at 25°C and neutral pH, Cefoxitin loses approximately 10% of its activity within two days.[1] The half-life under these conditions is estimated to be around 5 to 27 days.[3] However, the complex composition of cell culture media, especially the presence of serum proteins, can decrease stability.[1] It is recommended to determine the stability in your specific medium empirically.
Q4: How should I prepare and store stock solutions of Cefoxitin?
A4: Cefoxitin sodium is very soluble in water.[1] It is recommended to prepare concentrated stock solutions in sterile water or a buffer with a pH between 5 and 7. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C, where they are stable for at least 30 weeks.[2][4] Avoid repeated freeze-thaw cycles.
Q5: Can I add Cefoxitin to the medium in advance and store it?
A5: It is not recommended to store complete cell culture medium containing Cefoxitin for extended periods. At 4°C, a 10% decomposition is observed in approximately 26 days in an unbuffered aqueous solution.[2] It is best practice to add freshly thawed Cefoxitin stock solution to the culture medium immediately before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of antibacterial activity in culture. | Degradation of Cefoxitin due to extended incubation time, improper storage, or suboptimal pH of the medium. | Prepare fresh Cefoxitin-containing medium for each experiment. Ensure stock solutions are stored correctly at -20°C or below. Verify the pH of your cell culture medium. |
| Precipitate formation in the medium. | The concentration of Cefoxitin exceeds its solubility limit, or the pH of the medium is too low (below 4). | Ensure the final concentration of Cefoxitin is within its solubility range. Check and adjust the pH of the medium if necessary. Prepare fresh stock solutions. |
| Inconsistent experimental results. | Variable concentrations of active Cefoxitin due to degradation. | Standardize the preparation of Cefoxitin-containing media. Perform a stability study in your specific cell culture medium to determine its degradation rate. Replenish the medium with fresh Cefoxitin at appropriate intervals for long-term experiments. |
| Changes in medium color. | Cefoxitin solutions can darken over time, however, this does not necessarily indicate a loss of potency.[5] | While a color change may not affect activity, for consistency in experiments, it is advisable to use freshly prepared solutions. |
Quantitative Data on Cefoxitin Stability
The stability of Cefoxitin is highly dependent on the storage conditions and the composition of the solution.
Table 1: Stability of Cefoxitin Sodium in Aqueous Solutions
| Temperature | pH | Concentration | Stability | Reference |
| 25°C | 5-7 | 1 and 10 mg/mL | ~10% loss in 2 days | [1] |
| 25°C | 9 | 1 and 10 mg/mL | ~10% loss in 14 hours | [2] |
| 4°C | 7 | 1 mg/mL | 10% loss in 26 days | [2] |
| -15°C | N/A | 1 and 2 g/10 mL | <10% loss in 3 months | [2] |
| -20°C | N/A | N/A | Stable for at least 30 weeks | [2] |
Table 2: Half-life of Cefoxitin in Different Conditions
| Condition | Temperature | Half-life | Reference |
| Ambient (pH 7) | 25°C | 5.3 to 27 days | [3] |
| in vivo (intravenous) | 37°C | 41 to 59 minutes | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound (Cefoxitin) Stock Solution
Materials:
-
Cefoxitin sodium salt powder
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated balance
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Cefoxitin sodium powder.
-
Dissolve the powder in sterile water or PBS to a final concentration of 10-50 mg/mL. Gently vortex to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Assessment of Cefoxitin Stability in Cell Culture Medium by HPLC
This protocol provides a general framework. The exact parameters may need to be optimized for your specific HPLC system and cell culture medium.
Materials:
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Cefoxitin stock solution
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components for the mobile phase
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
1. Sample Preparation and Incubation:
-
Prepare the cell culture medium to be tested (e.g., DMEM + 10% FBS).
-
Spike the medium with Cefoxitin from your stock solution to the final desired concentration (e.g., 50 µg/mL).
-
Immediately after spiking, take a sample for the time point t=0.
-
Place the remaining medium in a sterile, capped tube in a 37°C incubator.
-
Collect samples at predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
For each sample, deproteinize if serum is present by adding an equal volume of cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis:
-
Mobile Phase: A common mobile phase for Cefoxitin analysis is a gradient of acetonitrile and water with a pH modifier like TFA. An example could be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Cefoxitin can be detected by UV absorbance, typically around 254 nm.
-
Injection Volume: 10-20 µL
3. Data Analysis:
-
Generate a standard curve by injecting known concentrations of Cefoxitin.
-
Quantify the concentration of Cefoxitin in each sample by comparing the peak area to the standard curve.
-
Plot the concentration of Cefoxitin versus time to determine the degradation kinetics and calculate the half-life (t½) in your specific medium.
Visualizations
Degradation Pathway of Cefoxitin
Caption: Primary degradation pathway of Cefoxitin via hydrolysis of the β-lactam ring.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of Cefoxitin in cell culture media.
Troubleshooting Logic for Cefoxitin Instability
Caption: A logical guide to troubleshooting issues with Cefoxitin stability.
References
- 1. Irreversible effects of serum proteins on beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Quantification of (6RS)-Mefox in Biological Samples
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of (6RS)-Mefox?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound in biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins can cause these effects.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and compromised sensitivity.[3][4]
Q2: What are the most common biological matrices for this compound analysis and what challenges do they present?
A: The most common biological matrices for pharmacokinetic studies are plasma and urine.
-
Plasma: Contains high concentrations of proteins and phospholipids, which are major sources of matrix effects.[4] Sample preparation is crucial to remove these interferences.
-
Urine: While generally a cleaner matrix than plasma, urine composition can vary significantly between individuals and over time (e.g., pH, salt content), which can still lead to matrix effects.[5]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
A: The choice of sample preparation technique is critical for minimizing matrix effects.[3] Common and effective methods include:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.[6] While effective at removing proteins, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from matrix components based on their differential solubility in two immiscible liquids. It can be more selective than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix interferences are washed away.[5] This is often the most effective technique for removing a wide range of interfering compounds.[3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation method that has been successfully used for the extraction of furanocoumarins from various matrices, including biological samples.[7][8]
Q4: How can I assess the presence and extent of matrix effects in my assay?
A: The "post-extraction spike" method is a widely accepted approach.[1] This involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.
Q5: What is the role of an internal standard (IS) in mitigating matrix effects?
A: A suitable internal standard is crucial in LC-MS/MS bioanalysis to compensate for variability in sample preparation and matrix effects.[3] An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d4), as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing similar matrix effects as the analyte.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Incompatible mobile phase pH. 2. Column degradation. 3. Matrix components interfering with chromatography. | 1. Adjust mobile phase pH to ensure the analyte is in a single ionic state. 2. Replace the analytical column. 3. Improve sample cleanup to remove interfering matrix components. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability. | 1. Automate sample preparation steps where possible. 2. Use a more effective sample cleanup method (e.g., SPE). 3. Use a stable isotopically labeled internal standard. 4. Perform system suitability tests to ensure instrument performance. |
| Low Analyte Response (Ion Suppression) | 1. Co-eluting matrix components suppressing analyte ionization. 2. Inefficient extraction of the analyte. | 1. Optimize chromatographic conditions to separate the analyte from interfering peaks. 2. Enhance sample cleanup using a more rigorous method like SPE. 3. Evaluate and optimize the extraction recovery of the analyte. |
| High Analyte Response (Ion Enhancement) | 1. Co-eluting matrix components enhancing analyte ionization. | 1. Improve chromatographic separation. 2. Implement a more thorough sample cleanup procedure. |
| Carryover | 1. Adsorption of the analyte to components of the LC system. 2. Insufficient needle wash. | 1. Optimize the needle wash procedure with a strong solvent. 2. Inject blank samples after high-concentration samples to assess carryover. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate the proteins.[9]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Urine using Dilute-and-Shoot
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 100 µL of the urine supernatant to 900 µL of the mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Note: This is a simplified approach and may not be suitable if significant matrix effects are observed. More extensive cleanup like LLE or SPE may be required.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Drug Profiles, Targeted by Mass Spectrometry and Enzyme Immunoassay | Test Fact Sheet [arupconsult.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
Technical Support Center: (6RS)-Mefox Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chemical synthesis of (6RS)-Mefox, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield for the this compound synthesis is consistently low. What are the most likely causes?
A1: Low overall yield in the synthesis of this compound can often be attributed to one or more of the following critical areas:
-
Incomplete Condensation: The initial formation of the pteridine ring system via condensation of a 4,5-diaminopyrimidine derivative with a suitable dicarbonyl compound is a crucial step. Incomplete reaction here will naturally lead to a lower overall yield.
-
Suboptimal Cyclization Conditions: The subsequent cyclization to form the pyrazine ring is sensitive to reaction conditions. Improper pH or temperature can hinder this step.
-
Uncontrolled Oxidation: The final step to yield this compound involves oxidation of a tetrahydropteridine precursor. Tetrahydropteridines are highly susceptible to oxidation, and uncontrolled or overly harsh oxidation can lead to a mixture of undesired products and degradation of the target molecule.[1][2][3]
-
Side Reactions: The formation of isomeric byproducts, particularly if using an unsymmetrical dicarbonyl compound, can significantly reduce the yield of the desired product.[4][5]
-
Purification Losses: this compound and its precursors may be challenging to purify, leading to significant loss of material during isolation and purification steps.
Q2: I am observing the formation of multiple products in my condensation step. How can I improve the selectivity?
A2: The formation of multiple products during the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound is a common issue, often leading to a mixture of isomers. To improve selectivity:
-
Control of pH: The pH of the reaction medium is critical. Different amino groups on the diaminopyrimidine will have different nucleophilicities at various pH values. A systematic study of the reaction at different pH levels is recommended to find the optimal condition for the desired regioselectivity.[6]
-
Choice of Dicarbonyl Compound: If possible, using a symmetrical 1,2-dicarbonyl compound will eliminate the possibility of forming constitutional isomers.
-
Reaction Temperature: Lowering the reaction temperature may favor the formation of one isomer over another by exploiting small differences in activation energies.
Q3: The oxidation of my tetrahydropteridine precursor is giving a complex mixture of products. What can I do to improve this step?
A3: The oxidation of tetrahydropteridines is a delicate step. A complex product mixture suggests that the oxidation is either incomplete, too harsh, or that the intermediate radicals are participating in undesired side reactions.
-
Choice of Oxidant: The strength of the oxidizing agent is crucial. Mild oxidizing agents are generally preferred. Consider using air (O2), a peroxide solution in a controlled manner, or a chemical oxidant like p-benzoquinone.[7]
-
Temperature Control: Perform the oxidation at a low temperature to minimize side reactions and degradation.
-
pH and Buffering: The stability of the tetrahydropteridine and its oxidation products is pH-dependent. Using a buffered solution can help to maintain the optimal pH for the desired oxidation to occur cleanly.
-
Exclusion of Light: Some pteridine derivatives are light-sensitive. Performing the reaction in the dark can prevent photochemical side reactions.[2]
Q4: I am having difficulty purifying the final this compound product. What techniques are recommended?
A4: Pteridine derivatives can be challenging to purify due to their polarity and potentially low solubility.
-
Chromatography: Reversed-phase column chromatography is often effective for purifying polar heterocyclic compounds. A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of a modifier like formic acid or ammonia to improve peak shape can be employed.
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective purification method. Experiment with a range of polar and non-polar solvents and their mixtures. The use of a salting-out agent can sometimes improve crystallization yield and purity.
-
Preparative HPLC: For small-scale synthesis or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) is a powerful technique.
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic route for this compound?
A: A common and logical approach for the synthesis of the pteridine core of this compound is the Isay reaction.[8] This would involve the condensation of a substituted 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound to form a dihydropteridine. This intermediate would then be reduced to the corresponding tetrahydropteridine, which is subsequently oxidized to yield this compound.
Q: How critical is the purity of the starting 4,5-diaminopyrimidine?
A: The purity of the starting materials is paramount. Impurities in the 4,5-diaminopyrimidine can lead to the formation of colored byproducts that are often difficult to separate from the desired pteridine product. It is highly recommended to purify the diaminopyrimidine, for instance by recrystallization, before use.
Q: What are the key reaction parameters to optimize for the initial condensation reaction?
A: The key parameters for the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound are:
-
pH: Controls the nucleophilicity of the amino groups.
-
Temperature: Influences the reaction rate and selectivity.
-
Solvent: Affects the solubility of reactants and can influence the reaction pathway.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q: Can I use a one-pot procedure for the synthesis of this compound?
A: While a one-pot procedure might seem attractive for efficiency, it can be challenging for a multi-step synthesis involving sensitive intermediates like tetrahydropteridines. It is generally advisable to isolate and characterize the intermediates at each stage to ensure the desired transformations are occurring and to optimize the conditions for each step individually. A one-pot coupling/cyclization has been reported for other related heterocyclic systems, suggesting it might be feasible after careful optimization.[9]
Quantitative Data Summary
The following table summarizes the impact of various reaction conditions on the yield of pteridine synthesis, based on literature for related compounds. This data can serve as a starting point for the optimization of this compound synthesis.
| Reaction Step | Parameter | Condition | Effect on Yield | Reference Class |
| Condensation | pH | pH-dependent condensation can be used to selectively produce a single isomer from unsymmetrical reactants. | Can significantly improve the yield of the desired isomer. | Pteridines[6] |
| Condensation | Catalyst | Base catalysts like triethylamine or piperidine are often used. | Can increase the reaction rate and yield. | Pyrimidines[10] |
| Condensation | Solvent | The choice of solvent (e.g., ethanol, DMF) can affect reaction time and yield. | Optimized solvent can lead to higher yields. | Pyrimidines[10] |
| Oxidation | Oxidant | Use of a mild oxidant like p-benzoquinone. | Can provide superior yields for alkali-labile compounds. | Pteridines[7] |
| Oxidation | Temperature | Low temperature | Minimizes degradation and side reactions, improving yield. | General Principle |
Experimental Protocols
The following are generalized experimental protocols for the key steps in a plausible synthesis of this compound. These should be adapted and optimized for the specific substrates being used.
Protocol 1: Condensation of 4,5-Diaminopyrimidine with a 1,2-Dicarbonyl Compound
-
Dissolve the 4,5-diaminopyrimidine derivative in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Adjust the pH of the solution to the desired value using a suitable acid or base (e.g., acetic acid or sodium hydroxide).
-
Add the 1,2-dicarbonyl compound to the solution. The reaction may be performed at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the dihydropteridine product. This may involve precipitation by adding a non-solvent or by adjusting the pH.
-
Wash the isolated product with a suitable solvent and dry under vacuum.
Protocol 2: Reduction of Dihydropteridine to Tetrahydropteridine
-
Suspend the dihydropteridine in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent such as sodium borohydride in portions at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture until the reduction is complete (monitor by TLC or LC-MS).
-
Carefully quench the excess reducing agent by the slow addition of an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude tetrahydropteridine can be purified by crystallization or chromatography, or used directly in the next step. Note that tetrahydropteridines are often unstable and sensitive to air oxidation.
Protocol 3: Oxidation of Tetrahydropteridine to this compound
-
Dissolve the tetrahydropteridine precursor in a suitable solvent, preferably deoxygenated.
-
Cool the solution to a low temperature (e.g., 0-5 °C).
-
Add the oxidizing agent (e.g., a solution of p-benzoquinone or by bubbling air through the solution) dropwise or in a controlled manner.
-
Monitor the reaction closely by an appropriate analytical method.
-
Once the reaction is complete, quench any excess oxidant if necessary.
-
Isolate the crude this compound by extraction, precipitation, or by removing the solvent in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Proposed synthesis of this compound.
References
- 1. On the mechanism of the tetrahydropteridine cofactor oxidation in aerobic and H2O2-peroxydase media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recent-developments-in-the-chemistry-of-pteridines - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Calibrating instruments with (6RS)-Mefox reference material
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of (6RS)-Mefox reference material for instrument calibration.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a racemic mixture of the (6R) and (6S) diastereomers of Mefox. It is chemically related to folic acid and is often considered an impurity or a related compound in the synthesis of folate derivatives like 5-methyltetrahydrofolic acid.[1] Its full chemical name is (2S)-2-[[4-[[[(6RS)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl]amino]pentanedioic acid.
Q2: What are the primary applications of this compound reference material?
A2: this compound reference material is primarily used for the calibration of analytical instruments, particularly for methods developed to identify and quantify folate vitamers and related impurities. It is a critical component in ensuring the accuracy and reliability of analytical techniques such as isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC–MS/MS) for the analysis of complex biological matrices like human serum.
Q3: What are the typical physical and chemical properties of this compound?
A3: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C20H23N7O7 |
| Molecular Weight | 473.44 g/mol [2][3] |
| Appearance | Typically a solid powder |
| Storage Conditions | 2-8°C Refrigerator[3] |
Q4: Is this compound a certified reference material (CRM)?
A4: this compound may be available as a certified reference material (CRM) from various suppliers. When available as a CRM, it is manufactured and characterized under stringent quality control standards, such as ISO 17034, and comes with a certificate of analysis detailing its purity and uncertainty. It is crucial to verify the certification status with the specific supplier.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound reference material for instrument calibration.
Problem 1: Inconsistent or inaccurate calibration results.
-
Possible Cause: Degradation of the reference material due to improper storage or handling.
-
Solution: Always store the this compound reference material at the recommended temperature of 2-8°C.[3] Protect it from light and moisture. Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
Possible Cause: Incomplete dissolution of the reference material.
-
Solution: this compound, being a folic acid derivative, may have pH-dependent solubility. To ensure complete dissolution, consider using a slightly alkaline buffer (pH > 7). For folic acid, solubility is known to increase significantly with pH.[4] Sonication may also aid in dissolution.
-
Possible Cause: Instability of the prepared standard solution.
-
Solution: Folate derivatives can be unstable in solution. To enhance stability, consider adding a stabilizer like ascorbic acid (e.g., 0.5% mass concentration) to your solvent. Prepare fresh standard solutions daily if stability issues are suspected.
Problem 2: Peak tailing or broadening in chromatography.
-
Possible Cause: Interaction of the analyte with the analytical column.
-
Solution: Ensure that the mobile phase pH is optimized for the analysis of folic acid derivatives. Adjusting the pH or the ionic strength of the mobile phase can often improve peak shape.
-
Possible Cause: Presence of impurities in the reference material.
-
Solution: Use a high-purity reference material and check the certificate of analysis for any known impurities. A patent for a related compound noted (6S)-Mefox as an impurity.[1]
Problem 3: Low signal intensity in mass spectrometry.
-
Possible Cause: Poor ionization of this compound.
-
Solution: Optimize the mass spectrometer source parameters, including electrospray voltage, gas flows, and temperature. The choice of mobile phase additives can also significantly impact ionization efficiency.
-
Possible Cause: Degradation of the analyte in the ion source.
-
Solution: Adjust the ion source temperature and other parameters to minimize in-source degradation.
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Stock Solution for LC-MS/MS Calibration
This protocol is a general guideline and may need to be adapted based on specific instrumentation and experimental requirements.
-
Materials:
-
This compound Reference Material
-
Ammonium formate buffer (pH adjusted to ~7.5 with ammonium hydroxide)
-
Ascorbic acid
-
HPLC-grade water
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Sonicator
-
-
Procedure:
-
Accurately weigh a suitable amount of this compound reference material using a calibrated analytical balance.
-
Prepare a solvent mixture of ammonium formate buffer containing 0.5% (w/v) ascorbic acid.
-
Quantitatively transfer the weighed this compound to a volumetric flask.
-
Add a small amount of the solvent mixture to dissolve the material, using sonication if necessary to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with the solvent mixture.
-
This stock solution should be stored at 2-8°C and protected from light. It is recommended to prepare fresh stock solutions regularly.
-
Protocol 2: Calibration Curve Preparation
-
Perform a series of serial dilutions of the stock solution using the solvent mixture to prepare calibration standards at different concentration levels.
-
The concentration range should be selected to bracket the expected concentration of the analyte in the samples.
-
Analyze the calibration standards using the validated LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area response against the concentration of each standard.
-
Use a suitable regression model (e.g., linear, weighted linear) to fit the data and determine the concentration of this compound in unknown samples.
Quantitative Data
The following table summarizes the presence of Mefox as an impurity in a related compound, as reported in a patent.
| Component | Sample 1 (%) | Sample 2 (%) |
| (6S)-Mefox | 1.30 | 0.27 |
| 5-Methyltetrahydrofolic acid | 97.69 | 99.70 |
| Other impurities | 0.20 | 0.03 |
| (Data extracted from a patent describing a composition of 5-methyltetrahydrofolic acid)[1] |
Visualizations
Caption: Workflow for instrument calibration using this compound.
Caption: Troubleshooting logic for inconsistent calibration results.
References
- 1. CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof - Google Patents [patents.google.com]
- 2. (6R)-Mefox | CAS No- 2305206-68-0 | Simson Pharma Limited [simsonpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (6R) and (6S) Folate Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of pharmacology and nutritional science, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different physiological effects. This guide provides a detailed comparison of the biological activities of the (6R) and (6S) stereoisomers of folate derivatives. While direct comparative studies on "(6R)-Mefox" and "(6S)-Mefox" as distinct entities are scarce in publicly available literature, where they are often referenced as impurities of folate products, this comparison will draw upon the extensive body of research on the well-characterized and biologically pivotal enantiomers of 5-methyltetrahydrofolate (5-MTHF). The principles of stereospecificity observed with 5-MTHF are highly likely to be applicable to closely related folate derivatives like Mefox.
The (6S)-5-methyltetrahydrofolate is the naturally occurring and physiologically active form of folate in the human body. In contrast, the (6R) isomer is generally considered to be biologically inactive. This guide will delve into the experimental data that substantiates this difference, covering aspects of bioavailability, enzymatic interactions, and receptor binding.
Data Presentation: Quantitative Comparison of Folate Stereoisomers
The following tables summarize key quantitative data from studies comparing the biological properties of folate isomers.
Table 1: Pharmacokinetic Parameters of Folate Isomers Following Oral Administration
| Parameter | (6S)-5-MTHF | Racemic (6R,S)-5-MTHF | Folic Acid | Reference |
| Peak Plasma Concentration (Cmax) | Significantly higher than Folic Acid | Higher than Folic Acid | Lower than (6S)-5-MTHF | |
| Time to Peak Concentration (Tmax) | Significantly shorter than Folic Acid | Not specified | Longer than (6S)-5-MTHF | |
| Area Under the Curve (AUC) | Significantly higher than Folic Acid | Higher than Folic Acid | Lower than (6S)-5-MTHF |
Table 2: Receptor Binding Affinity of Folate Isomers
| Receptor | Ligand | Dissociation Constant (Kd) | Relative Affinity | Reference |
| Folate Receptor α (FRα) | (6S)-5-MTHF | High Affinity | High | |
| Folate Receptor α (FRα) | (6R)-5-MTHF | Lower Affinity | Low | |
| Folate-Binding Protein (FBP) | (6S)-5-MTHF | Lower Affinity | Lower | |
| Folate-Binding Protein (FBP) | (6R)-5-MTHF | High Affinity (160 pmol/L) | High |
Key Differences in Biological Activity
The Primacy of the (6S) Stereoisomer
The fundamental difference lies in the stereospecificity of the enzymes involved in folate metabolism. The human body's enzymatic machinery is exquisitely tailored to recognize and utilize the (6S) configuration of 5-MTHF. This isomer is the direct, active form of folate that participates as a methyl donor in a multitude of crucial biochemical reactions, including the conversion of homocysteine to methionine and the synthesis of neurotransmitters and DNA.
Bioavailability and Pharmacokinetics
Studies have consistently demonstrated the superior bioavailability of (6S)-5-MTHF compared to synthetic folic acid. This is because (6S)-5-MTHF can be directly absorbed and utilized by the body without the need for enzymatic conversion. When a racemic mixture of (6R,S)-5-MTHF is ingested, both isomers are absorbed, but only the (6S) form is biologically active. The (6R) isomer is largely unmetabolized and cleared from the body.
Enzymatic Conversion and the Role of MTHFR
The enzyme methylenetetrahydrofolate reductase (MTHFR) is responsible for the conversion of other folate forms into the active (6S)-5-MTHF. Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, impairing the body's ability to produce sufficient (6S)-5-MTHF. For individuals with such polymorphisms, supplementation with the pre-converted (6S)-5-MTHF is a more effective strategy to ensure adequate folate status.
Folate metabolism pathway highlighting the role of MTHFR.
Receptor Binding Specificity
The interaction of folate isomers with cellular receptors is also stereospecific. Folate receptor alpha (FRα), which is overexpressed in various cancers and is a target for drug delivery, exhibits a higher affinity for the biologically active (6S)-5-MTHF. Interestingly, some studies have shown that folate-binding protein (FBP), found in milk and other tissues, has a higher affinity for the unnatural (6R) isomer. This differential binding could have implications for the transport and cellular uptake of these isomers.
Differential binding affinities of folate isomers to receptors.
Experimental Protocols
Pharmacokinetic Analysis of Folate Isomers
Objective: To determine the bioavailability and pharmacokinetic profile of different folate forms after oral administration.
Methodology:
-
Study Design: A randomized, double-blind, crossover study is typically employed.
-
Subjects: Healthy human volunteers are recruited. Genotyping for MTHFR polymorphisms is often performed.
-
Intervention: Subjects receive a single oral dose of equimolar amounts of (6S)-5-MTHF, a racemic mixture of (6R,S)-5-MTHF, or folic acid. A washout period is observed between interventions.
-
Sample Collection: Blood samples are collected at baseline and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Analysis: Plasma concentrations of (6R)- and (6S)-5-MTHF are measured using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated and compared between the different folate forms.
Workflow for a typical pharmacokinetic study of folate isomers.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of (6R)- and (6S)-5-MTHF to specific folate receptors.
Methodology:
-
Receptor Preparation: Recombinant folate receptors (e.g., FRα) or folate-binding proteins are purified and immobilized on a sensor chip (e.g., for Surface Plasmon Resonance - SPR) or used in a competitive binding assay format.
-
Ligand Preparation: Solutions of (6R)-5-MTHF and (6S)-5-MTHF at various concentrations are prepared. A radiolabeled or fluorescently tagged folate can be used as a tracer in competitive assays.
-
Binding Measurement:
-
SPR: The association and dissociation rates of the folate isomers binding to the immobilized receptor are measured in real-time.
-
Competitive Binding Assay: The ability of unlabeled (6R)- and (6S)-5-MTHF to displace the tracer from the receptor is quantified.
-
-
Data Analysis: The dissociation constant (Kd) is calculated from the binding data to determine the affinity of each isomer for the receptor. A lower Kd indicates a higher binding affinity.
Conclusion
The available scientific evidence overwhelmingly indicates that the (6S) stereoisomer of 5-methyltetrahydrofolate is the biologically active form of folate, while the (6R) isomer is largely inactive. This stereospecificity is evident in its superior bioavailability, its direct role in crucial metabolic pathways without the need for enzymatic conversion by MTHFR, and its high-affinity binding to key cellular receptors like FRα. For researchers and professionals in drug development, understanding this profound difference is paramount for the design of effective folate-based therapies and nutritional supplements. The use of the pure (6S) isomer ensures the delivery of the biologically active compound, which is particularly important for individuals with MTHFR polymorphisms who have a compromised ability to activate other forms of folate. Future research may further elucidate the subtle roles, if any, of the (6R) isomer, but for all current therapeutic and nutritional purposes, the focus remains firmly on the (6S) enantiomer.
Comparative Guide to Analytical Method Validation for (6RS)-Mefox
This guide provides a comparative overview of analytical methods for the quantitative determination of (6RS)-Mefox, a pyrazino-s-triazine derivative that is an oxidation product of 5-methyltetrahydrofolate (5-MTHF). Given the limited publicly available data comparing multiple validated methods specifically for this compound, this document contrasts a prevalent, high-specificity method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a traditional microbiological assay often used for folate analysis. The information is compiled to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methodologies.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of LC-MS/MS and a microbiological assay for the analysis of folates, including Mefox. The data for LC-MS/MS is based on typical performance characteristics for folate analysis, while the microbiological assay data reflects its general capabilities and limitations in this context.
Table 1: Comparison of Method Performance Characteristics
| Parameter | LC-MS/MS | Microbiological Assay |
| Specificity | High; can distinguish between different folate forms and their oxidation products like Mefox. | Low; measures total microbiological activity and may not differentiate between various folate vitamers. Mefox is not microbiologically active[1]. |
| Sensitivity | High (ng/mL to pg/mL levels). | Moderate to low (µg/mL to ng/mL levels). |
| Accuracy | High; typically >95% recovery. | Variable; can be influenced by the presence of interfering substances. |
| Precision (RSD%) | High; typically <15%. | Lower; can be >15%. |
| Linearity | Excellent over a wide concentration range. | Limited linear range. |
| Throughput | High; suitable for automation. | Low; requires significant manual handling and incubation time. |
| Robustness | Generally high, but sensitive to matrix effects. | Moderate; susceptible to variations in microbial growth conditions. |
Table 2: Typical Validation Parameters and Acceptance Criteria (based on ICH Guidelines)
| Validation Parameter | LC-MS/MS | Microbiological Assay |
| Linearity (r²) | ≥ 0.99 | ≥ 0.98 |
| Range | Wide, e.g., 0.5 - 200 ng/mL[2] | Narrower, dependent on microbial growth curve. |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (%RSD) | ≤ 15% | ≤ 20% |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range. | Typically in the ng/mL to µg/mL range. |
Experimental Protocols
LC-MS/MS Method for the Determination of this compound
This protocol is a representative example for the analysis of Mefox in a biological matrix like serum or plasma.
a. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of a precipitation solution (e.g., methanol containing an internal standard).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Mefox and the internal standard would be monitored. For related folate compounds, example transitions are provided in the literature[2].
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Microbiological Assay for Total Folate Activity
This is a general protocol and would not directly quantify Mefox but rather the biologically active folates in a sample.
a. Sample Preparation:
-
Dilute the sample with a suitable extraction buffer.
-
For total folate determination, treat the sample with a conjugase enzyme to convert polyglutamates to monoglutamates.
-
Sterilize the sample by autoclaving or filtration.
b. Assay Procedure:
-
Prepare a series of dilutions of a folate standard (e.g., folic acid or 5-methyltetrahydrofolate).
-
In a 96-well microplate, add the prepared samples, standards, and a blank control.
-
Inoculate each well with a folate-dependent microorganism (e.g., Lactobacillus rhamnosus).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
Measure the turbidity (optical density) of each well using a microplate reader.
-
Construct a standard curve by plotting the turbidity against the concentration of the folate standards.
-
Determine the folate concentration in the samples by interpolating their turbidity values on the standard curve.
Mandatory Visualizations
Signaling and Formation Pathway
The following diagram illustrates the formation of this compound from the oxidation of 5-methyltetrahydrofolate (5-MTHF), the active form of folate.
Experimental Workflow: LC-MS/MS Method Validation
The diagram below outlines the typical workflow for validating an LC-MS/MS analytical method according to regulatory guidelines.
Logical Relationship: Method Selection Criteria
This diagram illustrates the key considerations for selecting an appropriate analytical method for this compound.
References
A Researcher's Guide to Cross-Validation of (6RS)-Mefox Quantification Assays
For researchers, scientists, and drug development professionals, the accurate quantification of (6RS)-Mefox, a key oxidation product of 5-methyltetrahydrofolate and a potential biomarker for oxidative stress, is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, offering insights into their respective strengths and limitations to aid in the selection of the most appropriate assay for your research needs.
This guide delves into the cross-validation of quantification assays for this compound, presenting a comparative overview of commonly employed analytical techniques. While direct head-to-head cross-validation studies for this compound are not extensively documented, this guide synthesizes available data on validated methods and provides a representative comparison to inform best practices.
Comparison of Quantification Methods
The primary methods for the quantification of this compound in biological matrices are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While immunoassays are a staple in bioanalysis, a specific immunoassay for this compound is not commercially available at present.
| Parameter | LC-MS/MS | HPLC-UV (Representative) | Immunoassay (Hypothetical) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Antigen-antibody binding. |
| Specificity | Very High | Moderate to High | High (if specific antibody is available) |
| Sensitivity (LOD) | High (typically ≤0.3 nmol/L)[1] | Lower than LC-MS/MS | Potentially High |
| **Linearity (R²) ** | Excellent (>0.99) | Good (>0.99) | Variable |
| Precision (%CV) | Excellent (<15%)[2] | Good (<15%) | Good (<20%) |
| Accuracy (%Recovery) | High (typically 90-110%)[2] | Good (typically 90-110%) | Good (80-120%) |
| Sample Throughput | High (with automation) | Moderate | Very High |
| Matrix Effect | Potential for ion suppression/enhancement | Potential for interference | Potential for cross-reactivity |
| Cost (Instrument) | High | Moderate | Low to Moderate |
| Cost (Per Sample) | Moderate | Low | Low |
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Serum
This protocol is based on established methods for the analysis of folate vitamers, including Mefox, in serum.[1]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 150 µL of serum, add an internal standard solution.
-
Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest using an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like methanol or acetonitrile with formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion to product ion transition for Mefox is monitored (e.g., m/z 474→284).[2] A separate transition is used for the internal standard.
-
3. Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Representative HPLC-UV Method for a Small Molecule in a Biological Matrix
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a known volume of the biological sample, add an internal standard.
-
Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex to facilitate the extraction of the analyte into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
-
High-Performance Liquid Chromatography:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detector: UV detector set at a wavelength where Mefox exhibits maximum absorbance.
-
3. Data Analysis:
-
Quantification is based on the peak area of the analyte relative to the internal standard, correlated with a standard curve.
Visualizing the Context: Folate Metabolism and Analytical Workflow
To understand the significance of this compound, it is crucial to visualize its position within the broader context of folate metabolism. Mefox is not a direct participant in the metabolic cycle but rather an oxidation product of 5-methyltetrahydrofolate, a key active form of folate.[1][2]
Caption: Folate metabolism pathway and the formation of Mefox.
The general workflow for the quantification of this compound in a research setting involves several key stages, from sample collection to data interpretation.
Caption: General experimental workflow for Mefox quantification.
Conclusion
The choice of a quantification assay for this compound is contingent on the specific requirements of the study. LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for research applications where accurate and precise measurement of low concentrations is critical. While a dedicated HPLC-UV method for Mefox is not prominently described, its lower cost and wider availability could make it a viable option for applications where the expected concentrations are higher and the complexity of the matrix is lower, provided a method is properly developed and validated. The potential for a dedicated immunoassay remains an area for future development, which could offer high-throughput screening capabilities. Ultimately, a thorough validation of the chosen method within the specific biological matrix of interest is essential to ensure the generation of reliable and reproducible data in the study of this compound and its role as a biomarker.
References
- 1. A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (6RS)-Mefox and Other Folate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various folate derivatives is critical for advancing therapeutic strategies and biological research. This guide provides a comparative analysis of (6RS)-Mefox against other key folate derivatives, supported by available experimental data and detailed methodologies.
Folate, a B-vitamin essential for a myriad of biological processes, exists in numerous forms, each with distinct biochemical properties and metabolic fates. While folic acid and its reduced form, 5-methyltetrahydrofolate (5-MTHF), are the most extensively studied, other derivatives like this compound are emerging as subjects of interest. This guide will delve into the characteristics of this compound in comparison to established folate derivatives, presenting data in a clear, structured format to facilitate informed research decisions.
Introduction to Folate Derivatives
Folic acid is a synthetic, oxidized form of folate used in supplements and food fortification.[1] In the body, it must be reduced by dihydrofolate reductase (DHFR) to its biologically active forms.[1] 5-methyltetrahydrofolate (5-MTHF) is the primary circulating form of folate and plays a crucial role in the one-carbon metabolism pathway, which is vital for DNA synthesis, repair, and methylation.[2] this compound is a diastereomeric mixture of a structurally related compound, with limited characterization in publicly available literature.[3] Recent research in plants has identified an enzymatic pathway that converts 5-MTHF to a compound referred to as MeFox, suggesting it may be a naturally occurring metabolite.[4]
Comparative Data of Folate Derivatives
Due to the limited availability of direct comparative studies involving this compound, this section will focus on the well-documented comparisons between folic acid and 5-MTHF, which serve as a benchmark for evaluating folate derivative performance.
Table 1: Physicochemical Properties
| Property | This compound | Folic Acid | (6S)-5-Methyltetrahydrofolate (as calcium salt) |
| Molecular Formula | C20H23N7O7[3] | C19H19N7O6 | C20H23CaN7O6 |
| Molecular Weight | 473.44 g/mol [3] | 441.4 g/mol | 497.5 g/mol |
| Stereochemistry | Mixture of Diastereomers (6R and 6S)[3] | Achiral at C6 | Specific (6S) isomer |
| Solubility | Data not available | Sparingly soluble in water | Soluble in water |
Table 2: Comparative Bioavailability of Folic Acid vs. (6S)-5-MTHF
| Parameter | Folic Acid | (6S)-5-Methyltetrahydrofolate | Reference |
| Mean AUC of plasma (6S)-5-MTHF (nmol/L*h) | 56.0 (SD 25.3) | 126.0 (SD 33.6) | [5] |
| Mean Cmax of plasma (6S)-5-MTHF (nmol/L) | 11.1 (SD 4.1) | 36.8 (SD 10.8) | [5] |
| Mean Tmax of plasma total folate (h) | 1.6 | 0.8 | [6] |
| Increase in plasma total folate (iAUC0-8h) | Baseline | 1.64-fold higher than folic acid | [7][8] |
| Increase in plasma (6S)-5-MTHF (iAUC0-8h) | Baseline | 2.56-fold higher than folic acid | [7][8] |
AUC: Area Under the Curve, Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, iAUC: incremental Area Under the Curve. Data are from studies involving single equimolar oral doses.
Table 3: Impact on Homocysteine Levels in Hemodialysis Patients (12-week treatment)
| Treatment Group | Mean Percent Reduction in tHcy (95% CI) | Final on-treatment tHcy (µmol/L) (95% CI) |
| L-5-methyltetrahydrofolate (17 mg/d) | 17.0% (12.0% to 22.0%) | 20.0 (18.8 to 21.2) |
| Folic Acid (15 mg/d) | 14.8% (9.6% to 20.1%) | 19.5 (18.3 to 20.7) |
| Data from a study where all subjects also received vitamin B6 and B12. The difference in tHcy reduction was not statistically significant. |
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of different folate derivatives and the experimental approaches to their study, the following diagrams are provided.
Figure 1: Simplified metabolic pathway of folate derivatives.
Figure 2: Workflow for a comparative bioavailability study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of folate derivatives.
Protocol 1: Determination of Plasma Folate Concentrations by LC-MS/MS
This protocol is adapted from studies comparing the pharmacokinetics of folic acid and 5-MTHF.[5]
Objective: To quantify the concentration of different folate forms (e.g., 5-MTHF, folic acid) in plasma samples.
Materials:
-
Human plasma samples
-
Stable isotope-labeled internal standards (e.g., [¹³C₅]-5-MTHF, [¹³C₅]-Folic Acid)
-
Methanol
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard mixture.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (for sample clean-up):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water.
-
Elute the folates with a methanol/water solution containing formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for each folate derivative and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of folate standards.
-
Calculate the concentration of each folate in the plasma samples based on the peak area ratio of the analyte to its internal standard.
-
Protocol 2: Deoxyuridine Suppression Assay
This assay is used to assess antifolate activity by measuring the inhibition of de novo thymidylate synthesis.[9]
Objective: To determine if a compound inhibits the incorporation of deoxyuridine into DNA, which is indicative of folate antagonism.
Materials:
-
Cell culture (e.g., human bone marrow cells, leukemia cell lines)
-
Culture medium (e.g., RPMI-1640)
-
Fetal bovine serum
-
Deoxyuridine (dU)
-
[³H]-Thymidine
-
Test compound (e.g., this compound, methotrexate as a positive control)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture cells to the desired density in a 96-well plate.
-
Treatment:
-
Pre-incubate cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).
-
Add deoxyuridine to the wells and incubate for 1 hour.
-
Add [³H]-thymidine to the wells and incubate for another 1 hour.
-
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of dU suppression: (1 - (cpm with dU / cpm without dU)) x 100.
-
Compare the dU suppression in the presence of the test compound to the control to determine the extent of folate antagonism.
-
Potential Role and Mechanism of Action of this compound
While direct experimental evidence is lacking, we can infer potential roles for this compound based on its structure and related research.
-
Metabolite of 5-MTHF: The discovery of an enzyme in maize that converts 5-MTHF to MeFox suggests that Mefox could be a downstream metabolite in certain biological systems.[4] Its function in such a pathway remains to be elucidated.
-
Folate Antagonist: Structurally similar compounds to essential metabolites can sometimes act as antagonists. Folate antagonists are a class of drugs that inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and are used in cancer chemotherapy.[10][11] It is plausible that this compound could exhibit some level of DHFR inhibition, though this would require experimental verification. The deoxyuridine suppression assay would be a primary method to test this hypothesis.
Conclusion and Future Directions
The comparative analysis of folate derivatives is a dynamic field with significant implications for nutrition and medicine. While folic acid and 5-MTHF are well-characterized, with the latter demonstrating superior bioavailability, the biological role of this compound is largely unknown.
Future research should focus on:
-
Isolation and Characterization: Purifying the individual (6R) and (6S) stereoisomers of Mefox to assess their individual biological activities.
-
In Vitro Studies: Conducting experiments to determine the cellular uptake, metabolic fate, and potential antifolate activity of this compound using the protocols outlined in this guide.
-
In Vivo Studies: If in vitro activity is observed, proceeding to animal models to evaluate the bioavailability, efficacy, and safety of this compound compared to established folate derivatives.
By systematically investigating these lesser-known folate derivatives, the scientific community can uncover new therapeutic opportunities and gain a more complete understanding of folate metabolism and its role in health and disease.
References
- 1. Is natural (6S)-5-methyltetrahydrofolic acid as effective as synthetic folic acid in increasing serum and red blood cell folate concentrations during pregnancy? A proof-of-concept pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate antagonists | Oncohema Key [oncohemakey.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 8. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study | Food & Nutrition Research [foodandnutritionresearch.net]
- 9. Evaluation of X-methyl folate preparations as possible folic acid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of (6RS)-Mefox and Folic Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of (6RS)-Mefox, a racemic mixture of 5-methyltetrahydrofolate (5-MTHF), and folic acid, the synthetic form of folate. The information presented herein is supported by experimental data from preclinical studies to assist researchers and drug development professionals in making informed decisions regarding folate supplementation in research and therapeutic contexts.
Executive Summary
This compound, as a racemic mixture, contains the biologically active (6S)-5-MTHF isomer, which is the primary form of folate in circulation, and its inactive (6R)-5-MTHF isomer. This composition offers a direct source of the active folate form, bypassing the enzymatic conversion steps required for folic acid. In vivo studies suggest that while the natural isomer of Mefox demonstrates superior bioavailability, the racemic mixture's overall performance in repleting folate stores is comparable to a lower dose of folic acid, indicating the inactive isomer does not interfere with the active form's function. Folic acid, while widely used and effective, is subject to metabolic limitations that can result in the circulation of unmetabolized folic acid (UMFA), the long-term consequences of which are still under investigation. This guide delves into the quantitative comparisons, detailed experimental methodologies, and the distinct metabolic and signaling pathways of these two folate forms.
Data Presentation: In Vivo Performance Metrics
The following tables summarize quantitative data from a key preclinical study comparing this compound and folic acid in a folate depletion-repletion rat model.
Table 1: Growth Performance in Folate-Depleted Rats Supplemented with this compound or Folic Acid
| Treatment Group (per kg diet) | Mean Weight Gain (g) |
| 283 nmol Folic Acid | 105 ± 5 |
| 566 nmol Folic Acid | 120 ± 6 |
| 1132 nmol Folic Acid | 135 ± 7 |
| 566 nmol this compound | 107 ± 4 |
Data adapted from a study on the biologic activity of racemic mixtures in folate-depleted rats.
Table 2: Tissue Folate Concentrations in Folate-Depleted Rats after Supplementation
| Treatment Group (per kg diet) | Serum Folate (nmol/L) | Liver Folate (nmol/g) |
| 283 nmol Folic Acid | 35 ± 4 | 15 ± 2 |
| 566 nmol Folic Acid | 50 ± 5 | 22 ± 3 |
| 1132 nmol Folic Acid | 75 ± 8 | 35 ± 4 |
| 566 nmol this compound | 38 ± 4 | 16 ± 2 |
Data adapted from a study on the biologic activity of racemic mixtures in folate-depleted rats.
Experimental Protocols
The data presented above is based on a folate depletion-repletion study in rats. The following is a detailed methodology representative of such in vivo comparisons.
Folate Depletion-Repletion Rat Model
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats (weanling, male).
-
Housing: Individually housed in metabolic cages under a controlled 12-hour light/dark cycle, with stable temperature and humidity.
2. Depletion Phase (4 weeks):
-
Diet: Rats are fed a folate-deficient diet. This diet is typically amino acid-based to precisely control nutrient composition and contains succinylsulfathiazole to suppress intestinal microflora that can synthesize folate.[1]
-
Monitoring: Body weight and food intake are monitored regularly. Folate status is confirmed by measuring plasma/serum and red blood cell folate levels at the end of the depletion period.
3. Repletion Phase (3-4 weeks):
-
Dietary Groups: Following depletion, rats are randomly assigned to different dietary groups.
-
Control Group: Continues on the folate-deficient diet.
-
Folic Acid Groups: Receive the folate-deficient diet supplemented with varying concentrations of folic acid (e.g., 283, 566, 1132 nmol/kg diet).
-
This compound Group: Receives the folate-deficient diet supplemented with this compound (e.g., 566 nmol/kg diet).
-
-
Administration: The respective diets are provided ad libitum.
4. Sample Collection and Analysis:
-
At the end of the repletion period, rats are euthanized.
-
Blood is collected via cardiac puncture for serum and red blood cell folate analysis.
-
Liver and other tissues are harvested, flash-frozen in liquid nitrogen, and stored at -80°C for folate concentration analysis.
-
Folate levels in serum, red blood cells, and tissues are determined using microbiological assays (e.g., with Lactobacillus rhamnosus) or chromatographic methods (e.g., HPLC).
5. Outcome Measures:
-
Primary outcomes include changes in body weight, serum folate concentrations, and liver folate concentrations.
-
These measures are compared between the different dietary groups to assess the relative bioavailability and efficacy of this compound and folic acid in restoring folate status.
Visualization of Pathways and Workflows
Metabolic Pathways
The primary difference in the metabolic pathways of folic acid and this compound lies in the initial conversion steps. Folic acid requires a two-step reduction by dihydrofolate reductase (DHFR) to become tetrahydrofolate (THF), the precursor to the active 5-MTHF. This compound provides the active (6S)-5-MTHF directly.
Signaling Pathway Involvement: JAK-STAT Pathway
Recent research has indicated that folic acid can influence the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is involved in cell proliferation, differentiation, and survival. This interaction appears to be mediated through the folate receptor. While direct comparative studies on the effect of this compound on this pathway are limited, it is plausible that the active (6S)-5-MTHF component would have a similar, if not more direct, effect.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo comparative study of different folate forms.
Conclusion
The choice between this compound and folic acid for in vivo supplementation depends on the specific research objectives. This compound offers the advantage of providing a direct source of the biologically active (6S)-5-MTHF, which may be beneficial in studies where the efficiency of folic acid metabolism is a concern or a variable. The in vivo data from rat models suggest that at an equimolar dose, the biologic activity of racemic Mefox is approximately half that of folic acid, which is consistent with the presence of the inactive (6R) isomer.
Folic acid remains a widely used and cost-effective option for increasing folate status. However, researchers should be mindful of the potential for the accumulation of unmetabolized folic acid, particularly at higher doses. The influence of folic acid on signaling pathways such as JAK-STAT highlights the broader physiological effects of folate supplementation beyond its role in one-carbon metabolism.
Further research is warranted to fully elucidate the comparative long-term effects and potential differential impacts on various signaling pathways of this compound versus folic acid in different physiological and pathological states.
References
Head-to-Head Efficacy of (6RS)-Mefox and Pemetrexed: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and clinical data between (6RS)-Mefox and the well-established anti-cancer drug, pemetrexed. To date, no head-to-head clinical or preclinical studies directly comparing the efficacy of this compound and pemetrexed have been published. This guide, therefore, provides a detailed overview of the known properties and clinical performance of pemetrexed, contrasted with the limited available information for this compound, to offer a comparative perspective for researchers, scientists, and drug development professionals.
Pemetrexed: A Clinically Validated Multi-Targeted Antifolate
Pemetrexed is a novel, multi-targeted antifolate agent that has demonstrated broad anti-tumor activity in a variety of solid tumors.[1] It is approved for the treatment of malignant mesothelioma and non-small-cell lung cancer (NSCLC).[1]
Mechanism of Action
Pemetrexed functions as an antimetabolite by inhibiting multiple folate-dependent enzymes crucial for the de novo biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[2][3] Once transported into the cell, pemetrexed is converted into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase. These polyglutamated forms are retained within the cell and are potent inhibitors of:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) [1][2][3]
The inhibition of these key enzymes disrupts the synthesis of precursor molecules required for DNA and RNA replication, ultimately leading to the induction of apoptosis in rapidly dividing cancer cells.[2][3]
References
Unraveling the Stability of (6RS)-Mefox: A Comparative Guide to its Degradation Profile
For researchers, scientists, and professionals in drug development, understanding the stability and degradation pathways of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the degradation of (6RS)-Mefox, a known oxidative degradation product of 5-methyltetrahydrofolate (5-methylTHF), a crucial B-vitamin. Due to a lack of specific studies on the forced degradation of this compound, this guide draws comparisons from the degradation of structurally related folic acid derivatives and s-triazine compounds to infer potential degradation pathways.
This compound, a pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF, is a biologically inactive compound that can interfere with the analysis of active folate vitamers due to its isobaric nature with 5-formyltetrahydrofolate[1]. While analytical methods exist to differentiate Mefox, a comprehensive understanding of its own degradation products under stress conditions is not well-documented in publicly available literature. Forced degradation studies, which typically involve exposing a compound to acidic, basic, oxidative, thermal, and photolytic stress, are crucial for identifying potential degradants and establishing the intrinsic stability of a molecule[2][3][4][5].
Inferred Degradation Pathways of this compound
Based on the known degradation of related compounds, the following pathways can be postulated for this compound.
Studies on other s-triazine ring-containing compounds, such as the herbicide atrazine, have shown that hydrolysis is a primary degradation pathway. This process often involves the hydrolytic removal of substituents on the s-triazine ring, which can lead to the formation of intermediates like cyanuric acid. While the exact degradation products of Mefox under acidic and basic conditions have not been detailed, it is plausible that the pyrazino-s-triazine core of Mefox is susceptible to hydrolysis, potentially leading to the opening of the triazine ring.
For a related folate, (6R,S)-5,10-methenyltetrahydrofolate (MTHF-Cl), studies at pH 8 have shown hydrolysis to (6R,S)-10-formyltetrahydrofolate (10-HCO-H4folate)[1][6]. This suggests that the folate portion of the Mefox molecule could also be susceptible to hydrolysis.
Given that Mefox is itself an oxidative degradation product, it is likely susceptible to further oxidation. The pterin ring system in folates is known to be sensitive to oxidation. Under oxidative stress, the MTHF-Cl degradation product, 10-HCO-H4folate, has been shown to oxidize to 10-formyldihydrofolate (10-HCO-H2folate)[1][6]. It is conceivable that the Mefox molecule could undergo similar oxidative transformations, potentially at the pterin ring or other susceptible sites.
Experimental Protocols for Investigating Mefox Degradation
To definitively determine the degradation products of this compound, a forced degradation study would be necessary. The following are generalized experimental protocols based on industry standards.
Table 1: Generalized Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 N HCl. The solution is typically heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 N NaOH. The solution is heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn, neutralized, and analyzed. |
| Oxidative Degradation | Treat a solution of this compound with an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature or elevated temperatures. Samples are analyzed at different time intervals. |
| Thermal Degradation | Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration. A solution of the compound may also be refluxed. Samples are then dissolved and analyzed. |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm or 366 nm) and/or visible light in a photostability chamber for a defined period. A solid sample may also be exposed. Samples are then analyzed. |
Analytical Methodology:
The primary analytical technique for separating and identifying degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), particularly LC-MS/MS. This technique allows for the separation of the parent drug from its degradation products and provides mass information for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural confirmation of isolated degradation products.
For this compound, specific mass transitions in LC-MS/MS can be used for its identification, such as m/z 474→284[1]. A stability-indicating HPLC method would need to be developed and validated to ensure that all significant degradation products are well-separated from the parent Mefox peak and from each other.
Comparative Data
Without specific experimental data on the degradation of this compound, a direct quantitative comparison with other compounds is not possible. However, a qualitative comparison based on the known stability of related folate derivatives can be made.
Table 2: Qualitative Stability Comparison of Folate Derivatives
| Compound | General Stability Characteristics |
| Folic Acid | Generally more stable than its reduced derivatives. Susceptible to photolytic degradation. |
| 5-Methyltetrahydrofolate (5-MTHF) | Prone to oxidation, leading to the formation of products like Mefox. |
| 5-Formyltetrahydrofolate | Relatively more stable than 5-MTHF but can still undergo degradation. |
| This compound | As a pyrazino-s-triazine derivative, the triazine ring is expected to be susceptible to hydrolysis. The overall stability profile is currently uncharacterized. |
Logical Workflow for Degradation Analysis
The process of identifying and characterizing the degradation products of a compound like this compound follows a logical progression.
Conclusion
While the precise degradation products and pathways of this compound remain to be elucidated through specific forced degradation studies, an understanding of the degradation of related folic acid derivatives and s-triazine compounds provides a foundational hypothesis. The pyrazino-s-triazine core of Mefox is likely a key site for hydrolytic and oxidative degradation. Definitive characterization of these degradation products will require the application of advanced analytical techniques such as LC-MS/MS and NMR spectroscopy. The protocols and comparative information presented in this guide serve as a valuable starting point for researchers undertaking the critical task of confirming the structure of this compound degradation products.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof - Google Patents [patents.google.com]
- 6. Reaction of folic acid with reducing sugars and sugar degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Inter-laboratory Performance Metrics
An Inter-laboratory Comparison of (6RS)-Mefox Measurements: A Guide for Researchers
This guide provides an objective comparison of inter-laboratory performance for the measurement of this compound, a key oxidation product of 5-methyltetrahydrofolate. The data and protocols presented are intended to assist researchers, scientists, and drug development professionals in evaluating and implementing analytical methods for folate-related studies.
The following table summarizes the quantitative data from an international round-robin study involving the measurement of this compound in serum pools. This data highlights the variability and comparability of results among different laboratories.
| Performance Metric | Laboratory #6 | Laboratory #14 | Laboratory #16 | Other Participating Laboratories (Range) |
| Mean Result Deviation from CDC | 32% lower | - | 26% higher | Within ±15% |
| Spiking Recovery | 66% | - | 90% | - |
| Intra-laboratory Correlation (ICC) | >98% | <98% | <98% | >98% for 6 of 8 labs |
| Repeatability (rc) | - | High | Highest (2.27) | Lower than Labs #14 & #16 |
| Median Imprecision (CV) | - | - | 30% | - |
Data synthesized from an international Round Robin study on serum folate measurements.[1]
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the accurate quantification of this compound in biological matrices.[2][3] The following protocol is a representative methodology based on established practices for folate analysis.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and concentrate Mefox from the serum matrix and remove interfering substances.
-
Procedure:
-
To 150 µL of serum, add an internal standard solution containing a stable isotope-labeled form of Mefox (e.g., ¹³C₅-Mefox).[3]
-
Add a stabilization buffer (e.g., ammonium formate with ascorbic acid) to prevent folate degradation.[3]
-
Condition a 96-well SPE plate with a phenyl sorbent.[2]
-
Load the serum sample onto the SPE plate.
-
Wash the plate with a series of solutions to remove salts and hydrophilic impurities.
-
Elute the Mefox and other folates from the SPE plate using an appropriate solvent mixture (e.g., methanol/acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate Mefox from other folate vitamers and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1][2]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.5% acetic acid) and an organic solvent (e.g., methanol/acetonitrile).[1]
-
Flow Rate: A typical flow rate is around 0.35 mL/min.[1]
-
Run Time: A short run time of approximately 6 minutes is achievable.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for Mefox and its internal standard.
-
Calibration: A calibration curve is generated using standards of known Mefox concentrations to allow for the quantification of Mefox in the samples.
-
3. Data Analysis and Quality Control
-
Quantification: The concentration of Mefox in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quality Control: Quality control (QC) samples at low, medium, and high concentrations are analyzed in each batch to ensure the accuracy and precision of the results.[2] The total imprecision (CV) for folate measurements should ideally be below 15%.[2]
Mandatory Visualizations
The following diagrams illustrate the workflows for conducting an inter-laboratory comparison and the experimental procedure for Mefox measurement.
Caption: Workflow for an Inter-laboratory Comparison Study.
Caption: Experimental Workflow for this compound Measurement.
References
Safety Operating Guide
Navigating the Disposal of (6RS)-Mefox: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle (6RS)-Mefox with appropriate personal protective equipment (PPE). Based on information for related isoxazole derivatives, this should include:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Splashproof goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
In case of accidental exposure:
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2][4]
-
Inhalation: Move the individual to fresh air and seek medical attention if they feel unwell.[2][4]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound, consistent with guidelines for other isoxazole-based chemicals, is to treat it as hazardous waste.[5][6] It should be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2][3][4][7]
1. Waste Identification and Segregation:
-
Characterize the waste. This compound, as a synthetic organic chemical, should be classified as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react dangerously.
2. Containerization and Labeling:
-
Use a dedicated, properly sealed, and chemically resistant container for collecting this compound waste. The original container is often a suitable option if it is in good condition.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(6RS)-aminomethyl-5-methyl-3-phenylisoxazole-4-carboxylic acid". Include the date of accumulation.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Secondary containment should be used for liquid wastes to prevent spills.
4. Arrange for Pickup and Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
Crucially, never dispose of this compound by:
-
Sewer System: Do not empty it into drains or sewers.[5]
-
Regular Trash: This is strictly prohibited for chemical waste.
-
Evaporation: Allowing the chemical to evaporate into the atmosphere is not a safe or compliant disposal method.
Quantitative Data Summary for Related Isoxazole Derivatives
To provide context on the handling of similar compounds, the following table summarizes key disposal and safety information from the Safety Data Sheets of various isoxazole derivatives.
| Feature | 5-Methylisoxazole-4-carboxylic acid | 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | 3-Phenylisoxazole-5-carboxylic acid |
| CAS No. | 42831-50-5 | 16883-16-2 | 3919-76-4 | 14442-12-7 |
| Primary Hazard | Skin/Eye Irritation, Respiratory Irritation[2] | Harmful if swallowed, Corrosive[5] | Skin/Eye Irritation, Respiratory Irritation[6] | Skin/Eye Irritation, Respiratory Irritation[4] |
| Disposal Guideline | Dispose of contents/container to an approved waste disposal plant.[2] | Dispose of contents/container to an approved waste disposal plant.[3][5] | Dispose of in accordance with local regulations.[6] | Dispose of contents/container to an approved waste disposal plant.[4] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal.[2] | Sweep up and shovel into suitable containers for disposal.[3][5] | Sweep up and shovel into suitable containers for disposal.[6] | Sweep up and shovel into suitable containers for disposal. |
Experimental Workflow for Chemical Waste Disposal
The logical flow for the proper disposal of a laboratory chemical such as this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and required actions from initial assessment to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
